molecular formula C6H13NO4 B13250805 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid

2-(Aminooxy)-3-methoxy-3-methylbutanoic acid

Cat. No.: B13250805
M. Wt: 163.17 g/mol
InChI Key: HZVFAVVDDCHCSP-UHFFFAOYSA-N
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Description

2-(Aminooxy)-3-methoxy-3-methylbutanoic acid is a useful research compound. Its molecular formula is C6H13NO4 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

2-aminooxy-3-methoxy-3-methylbutanoic acid

InChI

InChI=1S/C6H13NO4/c1-6(2,10-3)4(11-7)5(8)9/h4H,7H2,1-3H3,(H,8,9)

InChI Key

HZVFAVVDDCHCSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(=O)O)ON)OC

Origin of Product

United States
Foundational & Exploratory

The Chemical Properties and Bioconjugation Applications of 2-(Aminooxy)-3-methoxy-3-methylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of bioconjugation, antibody-drug conjugates (ADCs), and foldamer engineering, the demand for highly specialized, chemoselective building blocks is paramount. 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid (CAS: 2060062-82-8)[1] represents a cutting-edge


-aminooxy acid derivative designed to meet these exact needs. Structurally analogous to a modified tert-leucine or 3-methoxyvaline, this compound replaces the standard 

-amino group with an

-alkylated hydroxylamine (aminooxy) moiety.

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and experimental workflows associated with this molecule, offering a self-validating framework for researchers looking to incorporate it into complex synthetic pipelines.

Physicochemical Properties & Structural Causality

The utility of 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid is dictated by two distinct structural features: the super-nucleophilic aminooxy group and the sterically hindered, polar side chain.

The -Effect and Super-Nucleophilicity

The


-aminooxy group (

) exhibits enhanced nucleophilicity compared to standard alkylamines, a phenomenon known as the

-effect
. The lone pairs on the adjacent oxygen atom repel the electron cloud of the nitrogen atom, raising the energy of its Highest Occupied Molecular Orbital (HOMO). Consequently, the nitrogen becomes highly reactive toward electrophiles (such as aldehydes and ketones) even at mildly acidic to neutral pH levels (pH 4.0–7.0), where standard amines are protonated and inert.
Steric Hindrance and Conformational Rigidity

The side chain features a quaternary


-carbon: 

.
  • Conformational Control: The extreme steric bulk of this modified tert-butyl-like group severely restricts rotation around the

    
     bond. When incorporated into a peptide backbone, it forces the chain into stable secondary structures, such as N-O turns, which are highly desirable in foldamer research.
    
  • Proteolytic Stability & Solubility: Unlike purely aliphatic bulky groups (e.g., tert-butyl), the inclusion of the methoxy (

    
    ) group introduces a hydrogen bond acceptor. This subtly increases the aqueous solubility of the resulting conjugate while the surrounding steric shield provides profound resistance against enzymatic proteolytic degradation.
    
Quantitative Data Summary

Table 1: Physicochemical Profile of the Building Block

PropertyValue / Description
Chemical Name 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid
CAS Number 2060062-82-8[1]
Molecular Formula C₆H₁₃NO₄[1]
Molecular Weight 163.17 g/mol [1]
Key Structural Motifs

-aminooxy group; Quaternary

-carbon with methoxy ether
Primary Applications Chemoselective oxime ligation, ADC linkers, foldamer synthesis

Chemical Reactivity: Aniline-Catalyzed Oxime Ligation

The most prominent application of 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid is its use in chemoselective oxime ligation . The aminooxy group reacts with target aldehydes or ketones to form a highly stable, covalent oxime bond.

While uncatalyzed oxime formation is highly chemoselective, it suffers from slow reaction kinetics at the low micromolar concentrations typical of biomolecules. To overcome this, aniline catalysis is employed[2]. Aniline acts as a nucleophilic catalyst, rapidly reacting with the target aldehyde to form a protonated Schiff base. This intermediate is highly susceptible to nucleophilic attack by the


-effect-enhanced aminooxy acid, resulting in a rapid transimination step that forms the final oxime and regenerates the aniline catalyst[2][3].

Table 2: Kinetic Comparison of Bioconjugation Ligations

Reaction TypeCatalystpH RangeApprox. Rate Constant (

)
Standard Oxime LigationNone4.0 - 5.0

to

Aniline-Catalyzed Oxime Aniline (10-100 mM) 4.5 - 7.0

to

Hydrazone LigationNone5.0 - 6.0

(Data derived from kinetic studies on aromatic aldehyde ligations[2])

OximeMechanism A Target Aldehyde (Electrophile) C Schiff Base Intermediate (Highly Reactive) A->C + Aniline (Fast, pH 4-7) B Aniline Catalyst (Nucleophile) B->C E Stable Oxime Conjugate + Regenerated Aniline C->E Transimination D 2-(Aminooxy)-3-methoxy- 3-methylbutanoic acid D->E Nucleophilic Attack

Mechanistic pathway of aniline-catalyzed oxime ligation using an aminooxy acid.

Experimental Protocols

To ensure reproducibility and high yields, the following self-validating protocols outline the exact methodologies for utilizing this compound in both bioconjugation and solid-phase synthesis.

Protocol 1: Aniline-Catalyzed Oxime Bioconjugation

Objective: Conjugate 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid to an aldehyde-tagged protein or payload.

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate (NaOAc) buffer. Adjust the pH to 4.5 – 5.5 using glacial acetic acid. Causality: This pH range ensures the aldehyde is sufficiently activated while keeping the aminooxy group unprotonated and nucleophilic.

  • Catalyst Addition: Add aniline to the buffer to achieve a final concentration of 10 mM to 100 mM. Note: Aniline is a weak base and will not cross-react with standard amino acid side chains[2].

  • Reactant Assembly: Dissolve the aldehyde-tagged biomolecule in the buffer (target concentration: 10–50

    
    M). Add 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid at a 1.5x to 5x molar excess.
    
  • Incubation: Incubate the reaction mixture at room temperature (

    
    C) for 1 to 2 hours. The reaction progress can be monitored via LC-MS.
    
  • Purification: Remove the aniline catalyst and unreacted small molecules via Size Exclusion Chromatography (SEC) or dialysis against a neutral PBS buffer.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Couple the hindered aminooxy acid onto a growing peptide chain.

Because the quaternary


-carbon creates immense steric shielding around the carboxyl group, standard carbodiimide coupling reagents (e.g., DIC/Oxyma) often result in incomplete reactions. Highly reactive uronium/aminium salts must be used.
  • Resin Preparation: Swell the resin-bound peptide (e.g., Rink Amide resin) in Dimethylformamide (DMF) for 20 minutes.

  • Deprotection: Treat the resin with 20% Piperidine in DMF for 15 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5x).

  • Activation: In a separate vial, dissolve 3 equivalents of

    
    -protected 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid, 3 equivalents of HATU , and 3 equivalents of HOAt  in DMF. Add 6 equivalents of DIPEA. Causality: HATU/HOAt generates a highly reactive 7-azabenzotriazole active ester capable of overcoming the severe steric hindrance of the methoxy-methyl side chain.
    
  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for an extended duration of 3 to 4 hours.

  • Verification: Perform a Kaiser test. If positive, repeat the coupling step before proceeding to cleavage.

SPPSWorkflow N1 Resin-Bound Peptide N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Activation (HATU/DIPEA) N2->N3 N4 Coupling (Hindered Aminooxy) N3->N4 N5 Cleavage (TFA Scavengers) N4->N5

Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for sterically hindered aminooxy acids.

References

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling". Bioconjugate Chemistry, 19(12), 2543-2548. Available at:[Link]

Sources

Rational Design and Application of Novel Aminooxy Compounds in Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

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As the demand for highly specific, stable, and bioorthogonal conjugation methods intensifies in the development of Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and advanced biomaterials, oxime ligation has emerged as a premier chemical strategy. This whitepaper deconstructs the mechanistic causality behind aminooxy-based bioconjugation, explores the structural evolution of novel aminooxy linkers, and provides self-validating experimental frameworks for executing these reactions under physiological conditions.

Mechanistic Causality: The Alpha-Effect and the pH Bottleneck

Bioconjugation relies on chemoselective reactions that do not cross-react with the native functional groups of biological systems. Oxime ligation—the condensation of an aminooxy group (


) with an aldehyde or ketone to form a stable 

bond—is highly favored due to its exceptional hydrolytic stability compared to standard imines or hydrazones [1.18].

The superior reactivity of aminooxy compounds is driven by the alpha-effect . The presence of an electronegative oxygen atom adjacent to the nucleophilic nitrogen creates a lone-pair repulsion that raises the energy of the Highest Occupied Molecular Orbital (HOMO). This dramatically increases the nucleophilicity of the nitrogen, allowing it to attack carbonyl electrophiles rapidly.

However, the overall reaction rate is dictated by a two-step mechanism:

  • Nucleophilic Attack: Formation of a tetrahedral carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water to yield the final oxime.

The Causality of the pH Bottleneck: While the initial nucleophilic attack is fast, the subsequent dehydration step requires the protonation of the hydroxyl group to form a viable leaving group (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


). At a neutral pH (7.0), this protonation is highly unfavorable, causing the breakdown of the tetrahedral intermediate to become the rate-limiting step. Consequently, uncatalyzed oxime ligations are notoriously slow at physiological pH, traditionally requiring an acidic environment (pH 4.0–5.0) that can denature sensitive proteins or degrade acid-labile payloads.

Mechanism A Aldehyde/Ketone (Electrophile) D Protonated Schiff Base (Highly Reactive) A->D Catalyst Attack (Fast) E Tetrahedral Intermediate (Carbinolamine) A->E Uncatalyzed Pathway (Slow at pH 7) B Aminooxy Linker (Nucleophile) B->E C Aniline Catalyst (e.g., p-PDA) C->D Forms Imine D->E Aminooxy Attack (Alpha-Effect) F Stable Oxime Conjugate (C=N-O-R) E->F Dehydration (-H2O)

Logical mechanism of catalyst-accelerated oxime ligation via Schiff base formation.

Overcoming the pH Bottleneck: Advanced Nucleophilic Catalysis

To bypass the slow dehydration of the carbinolamine intermediate at neutral pH, nucleophilic catalysts are employed. Aniline was the first widely adopted catalyst; it reacts with the carbonyl to form a protonated Schiff base (imine). Because the Schiff base is significantly more electrophilic than the parent carbonyl at pH 7.0, the aminooxy nucleophile can attack it rapidly, leading to transimination and the swift release of the final oxime[1].

While aniline provides a ~40-fold rate enhancement, it requires high concentrations (10–100 mM) to be effective. Recent structural optimizations have led to the discovery of substituted anilines that drastically outperform the parent compound. By adding electron-donating groups (e.g., a para-amino group), the nucleophilicity of the catalyst is enhanced, accelerating the initial Schiff base formation without impeding the subsequent transimination.

Quantitative Comparison of Oxime Ligation Catalysts
CatalystOptimal pHEffective ConcentrationRelative Rate EnhancementMechanistic Advantage
None 4.0 - 5.0N/A1x (Baseline)No additives required; ideal for robust, acid-stable molecules.
Aniline 4.5 - 7.010 - 100 mM~40x (at pH 7.0)Standard benchmark for transimination catalysis[1].
m-Phenylenediamine 7.350 mM~15x over AnilineSuperior efficiency for sterically hindered ketones and hydrazone-oxime exchange[2].
p-Phenylenediamine 7.02 - 10 mM~120x (at pH 7.0)High efficiency at low micromolar concentrations; ideal for sensitive protein PEGylation[3].

Structural Innovations in Aminooxy Linkers

Heterobifunctional Linkers for PROTACs and ADCs

The synthesis of complex modalities like PROTACs requires precise spatial arrangement. Novel linkers such as Aminooxy-PEG3-methyl ester have been engineered to provide a flexible, hydrophilic spacer that prevents steric clashes between the E3 ligase and the target protein[4]. The aminooxy terminus acts as an ultra-fast bioorthogonal handle for coupling to aldehyde-tagged ligands, while the methyl ester can be selectively hydrolyzed for downstream amide couplings.

Compatibility with Disulfide-Rich Peptides

Historically, incorporating aminooxy groups into disulfide-rich peptides was problematic. The high reactivity of the free aminooxy moiety interferes with the oxidative folding process. To solve this, researchers developed orthogonally protected aminooxy acetic acid derivatives (e.g.,


). By retaining the 

protecting groups during the oxidative folding step, side reactions are completely suppressed. The protecting groups are then cleaved post-folding, yielding a stable aminooxy-precursor ready for on-demand modification[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory analytical checkpoints to confirm reaction progress and prevent the propagation of errors.

Workflow Step1 1. Target Modification Periodate Oxidation or FGE Step2 2. Reagent Assembly Add Aminooxy-PEG & p-PDA Step1->Step2 Step3 3. Ligation Reaction pH 7.0, 2-24h Incubation Step2->Step3 Step4 4. In-Process Validation LC-MS Mass Shift Analysis Step3->Step4 Step5 5. Purification SEC or Desalting Column Step4->Step5

Step-by-step workflow for aminooxy-based bioconjugation with self-validating checkpoints.

Protocol 1: Catalyst-Accelerated Oxime Ligation at Neutral pH

Application: Conjugation of an Aminooxy-PEG linker to an Aldehyde-Tagged Antibody.

  • Substrate Preparation: Dissolve the aldehyde-tagged antibody (generated via Formylglycine Generating Enzyme, FGE[6]) in 100 mM sodium phosphate buffer, pH 7.0, to a final concentration of 5 mg/mL.

  • Catalyst Activation: Add p-phenylenediamine (pPDA) from a freshly prepared 100 mM stock in DMSO to achieve a final reaction concentration of 2 mM[3]. Causality: pPDA initiates the rapid formation of the highly electrophilic Schiff base intermediate.

  • Linker Addition: Add the novel aminooxy compound (e.g., Aminooxy-PEG3-payload) at a 5-fold molar excess relative to the aldehyde handles.

  • Incubation & Self-Validation Checkpoint: Incubate the mixture at 25°C.

    • Validation: At

      
       hour and 
      
      
      
      hours, withdraw a 2 µL aliquot and analyze via intact LC-MS. The reaction is validated as complete when the aldehyde peak disappears and a distinct mass shift corresponding to the payload addition minus 18 Da (loss of
      
      
      ) is observed.
  • Purification: Process the mixture through a Size Exclusion Chromatography (SEC) column or a desalting spin filter (e.g., 30 kDa MWCO) to remove unreacted aminooxy linker and the pPDA catalyst.

Protocol 2: Single-Step Grafting of Aminooxy-Peptides to Polysaccharides

Application: Synthesizing multivalent Hyaluronan (HA) therapeutics[7].

  • Buffer Optimization: Prepare a 20 mM sodium acetate buffer and adjust strictly to pH 5.5. Causality: A slightly acidic pH is sufficient to drive the dehydration of the carbinolamine intermediate without requiring an aniline catalyst, while remaining mild enough to prevent the acid-catalyzed degradation of the HA polymer backbone.

  • Reagent Mixing: Dissolve 1.3 µMol of HA into the buffer. Once fully solubilized, add 1.3 µMol of the aminooxy-functionalized peptide. Adjust the pH back to 5.5 ± 0.1 if necessary.

  • Incubation & Self-Validation Checkpoint: Stir the reaction continuously at room temperature for 12 hours.

    • Validation: Monitor the reaction via SEC-HPLC equipped with a UV detector (214 nm). The successful grafting is validated by the depletion of the low-molecular-weight free peptide peak and the corresponding increase in UV absorbance within the high-molecular-weight HA polymer fraction.

  • Purification: Dialyze the conjugate against distilled water for 48 hours using a 10 kDa MWCO membrane to remove any trace unreacted peptides, followed by lyophilization.

References

  • Kolmel, D. K., & Kool, E. T.
  • Wendeler, M., et al. "Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines." ACS Chemical Biology.
  • Kool, E. T., et al.
  • BenchChem.
  • Muttenthaler, M., et al. "Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • Berkland, C., et al. "Single-Step Grafting of Aminooxy-Peptides to Hyaluronan: A Simple Approach to Multifunctional Therapeutics." NIH Public Access.
  • Drake, P. M., et al.

Sources

A Comprehensive Guide to the Structural Analysis of 2-(Aminooxy)-3-methoxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed framework for the comprehensive structural analysis of 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid, a novel small molecule with potential applications in drug discovery and development.[1][2][3] The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights.

Introduction to 2-(Aminooxy)-3-methoxy-3-methylbutanoic Acid

2-(Aminooxy)-3-methoxy-3-methylbutanoic acid is a multifaceted small molecule featuring several key functional groups: an aminooxy moiety, a carboxylic acid, a methoxy group, and a tertiary carbon center. The presence of the aminooxy group, a potent nucleophile, suggests potential for "click-type" reactions, making it a valuable building block in medicinal chemistry for creating stable oxime linkages.[4][5] The structural elucidation of such a molecule is paramount to understanding its chemical reactivity, biological activity, and potential as a drug candidate.

This guide will detail a multi-pronged analytical approach, leveraging mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography to unequivocally determine its chemical structure and stereochemistry.

Section 1: Molecular Mass and Formula Determination by Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool in the structural elucidation of small molecules, providing precise mass-to-charge ratio (m/z) data that allows for the determination of the molecular formula.[6] For a novel compound like 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid, high-resolution mass spectrometry (HRMS) is the technique of choice.

Rationale for High-Resolution Mass Spectrometry (HRMS)

HRMS offers exceptional mass accuracy, typically in the sub-5 ppm range, which is crucial for distinguishing between elemental compositions that may have the same nominal mass. This level of precision is vital for confirming the identity of a newly synthesized compound and for identifying any impurities or degradation products.[6]

Experimental Protocol: HRMS Analysis

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, coupled with an electrospray ionization (ESI) source is recommended. ESI is a soft ionization technique suitable for polar molecules like amino acids, minimizing fragmentation and preserving the molecular ion.[6]

Procedure:

  • Sample Preparation: Dissolve a small amount (approximately 1 mg) of the purified compound in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 10-100 µM. The acidic modifier aids in the protonation of the analyte.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Apply a capillary voltage of 3-4 kV to generate a fine spray of charged droplets.

  • Mass Analysis: Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺. The analyzer is calibrated using a standard of known masses to ensure high mass accuracy.

  • Data Processing: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition that best fits the measured mass.

Expected Quantitative Data
ParameterExpected ValueRationale
Molecular Formula C6H13NO4Based on the chemical name.
Monoisotopic Mass 163.0845 uCalculated from the molecular formula.
[M+H]⁺ (protonated) 164.0918 uExpected m/z in positive ion mode ESI-MS.

Section 2: Elucidation of the Carbon-Hydrogen Framework by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in an organic molecule.[7] A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous evidence for the connectivity of atoms and the stereochemistry of the molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data (in CDCl₃ at 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.25Singlet6HC(CH₃)₂Two equivalent methyl groups on a quaternary carbon.
~3.40Singlet3HOCH₃Methoxy group protons, typically in this region.[8]
~4.10Singlet1HCHMethine proton adjacent to the aminooxy and methoxy groups.
~5.50Broad Singlet2HONH₂Protons of the aminooxy group; chemical shift can vary.
~9.80Broad Singlet1HCOOHCarboxylic acid proton; highly deshielded.
¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon framework.

Expected ¹³C NMR Data (in CDCl₃ at 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~25C(CH₃)₂Quaternary carbon attached to two methyl groups.
~52OCH₃Methoxy carbon.[8]
~75C(CH₃)₂Quaternary carbon attached to the methoxy and two methyl groups.
~85CHMethine carbon attached to the aminooxy group.
~175COOHCarboxylic acid carbon.
Experimental Protocol: NMR Analysis

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[9]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range ¹H-¹³C correlations, confirming the connectivity of the molecular fragments.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Integrate the ¹H NMR signals and assign the chemical shifts based on established correlations and the expected structure.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Dissolution Dissolve in Deuterated Solvent TMS Add TMS Standard Dissolution->TMS H1_NMR 1H NMR TMS->H1_NMR C13_NMR 13C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) C13_NMR->TwoD_NMR Processing Spectral Processing TwoD_NMR->Processing Assignment Peak Assignment Processing->Assignment Structure_Elucidation Structure Elucidation Assignment->Structure_Elucidation

Caption: Workflow for NMR-based structural elucidation.

Section 3: Definitive 3D Structure by Single-Crystal X-ray Crystallography

While NMR and MS provide compelling evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including the relative and absolute stereochemistry.[1][10][11]

Rationale for X-ray Crystallography

For a chiral molecule like 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid, determining the absolute configuration is crucial for understanding its biological activity. X-ray crystallography is the gold standard for this purpose.[12][13]

Experimental Protocol: Single-Crystal X-ray Diffraction

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive detector.

Procedure:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.[14] Build a molecular model into the electron density and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Expected Structural Insights

A successful crystallographic analysis will provide precise bond lengths, bond angles, and torsion angles. Furthermore, if the crystallization process does not result in a racemic mixture, the absolute configuration can be determined, providing a complete structural description of the molecule.

Crystallography Workflow Diagram

XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Solvent_Screening Solvent Screening Crystallization Crystallization (e.g., Slow Evaporation) Solvent_Screening->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Model Refinement Structure_Solution->Refinement Final_Structure Final 3D Structure Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray crystallography.

Conclusion

The structural analysis of 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid requires a synergistic application of modern analytical techniques. High-resolution mass spectrometry provides the foundational confirmation of the elemental composition. A comprehensive suite of NMR experiments then delineates the intricate connectivity of the carbon-hydrogen framework. Finally, single-crystal X-ray crystallography offers the definitive three-dimensional structure, unequivocally establishing its stereochemistry. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the critical structural data necessary for advancing this molecule in drug discovery and development programs.

References

  • Advancements in small molecule drug design: A structural perspective - PMC. (n.d.).
  • STRUCTURAL SYNTHESIS OF SMALL MOLECULE DRUG CANDIDATES. (n.d.).
  • Liu, Y., Romijn, E. P., Verniest, G., Laukens, K., & De Vijlder, T. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686.
  • A Comparative Guide to the Characterization of Aminooxy-PEG3-acid Labeled Proteins. (2025). BenchChem.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). Molecules, 25(15), 3357.
  • Pitfalls in the structural elucidation of small molecules. A critical analysis of a decade of structural misassignments of marine natural products. (2022). Natural Product Reports, 39(10), 1803-1832.
  • Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. (2022). Organic Letters, 24(25), 4568–4572.
  • 2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 222906. (n.d.). PubChem.
  • Organic Chemistry - Spectroscopy - 3-Methoxyphenol. (2017, July 7). YouTube.
  • X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. (2016). IUCrJ, 3(Pt 6), 465–474.
  • Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. (2022). Organic Letters, 24(25), 4568–4572.
  • X-ray studies on some crystalline complexes between amino acids with ionisable sile chains. (n.d.).
  • Spectroscopic Methods in Organic Analysis. (n.d.). Fiveable.
  • Soman, J., Rao, T., Radhakrishnan, R., & Vijayan, M. (1989). X-ray studies on crystalline complexes involving amino acids and peptides. Part XX. Crystal structures of DL-arginine acetate monohydrate and DL-lysine acetate and a comparison with the corresponding L-amino acid complexes. Journal of Biomolecular Structure & Dynamics, 7(2), 269–277.
  • Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. (2015, March 13). Cardiff University.
  • Soman, J., & Vijayan, M. (1989). X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-arginine D-glutamate and a comparative study of amino acid crystal structures containing molecules of the same and mixed chirality. Journal of Biosciences, 14(2), 111–125.
  • Advanced Organic Chemistry: 1H NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry.

Sources

Technical Guide: Solubility Profiling of 2-(Aminooxy)-3-methoxy-3-methylbutanoic Acid

[1]

1

Part 1: Executive Summary & Chemical Identity[1]

The compound 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid (CAS 233596-78-6) represents a specialized class of building blocks known as

1



1

This structural modification drastically alters the acid-base profile and solubility mechanics .[1] While standard amino acids are zwitterionic across a broad neutral pH range (pH 4–9), aminooxy acids exhibit a significantly lower basic pKa (~4.5 vs. ~9.6).[1] Consequently, this compound does not maintain a stable zwitterionic charge at physiological pH (7.4), but rather exists predominantly as an anion .[1]

Critical Research Warning: The aminooxy group (

1Solubility testing must strictly exclude ketonic solvents (e.g., Acetone) and aldehydic buffers to prevent in-situ derivatization.1
Physicochemical Profile (Predicted)[1]
PropertyValue / RangeMechanistic Insight
Molecular Formula

High oxygen content increases polarity.[1]
pKa (Carboxyl) ~3.0 – 3.4Acidic; ionizes at low pH.[1]
pKa (Aminooxy) ~4.2 – 4.8Critical Differentiator: Much less basic than amines.[1]
Isoelectric Point (pI) ~3.8pH of minimum solubility.[1]
LogP (Octanol/Water) < 1.0 (Est.)[1]Inherently hydrophilic; high aqueous solubility likely.[1]
UV Chromophore Weak (< 220 nm)Lacks aromatic rings; requires CAD/MS or derivatization for HPLC.[1]

Part 2: Solubility Mechanics & pH Dependence[1]

Understanding the speciation of 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid is the prerequisite for accurate solubility profiling.[1] The solubility profile follows a U-shaped curve centered around its isoelectric point (pI).[1]

Speciation Equilibrium

The molecule transitions through three distinct states based on buffer pH:

  • Cationic State (pH < 3.0):

    • Structure:

      
      
      
    • Solubility: High.[1] The positive charge on the nitrogen solvates the molecule.[1]

  • Zwitterionic/Neutral State (pH 3.5 – 4.5):

    • Structure:

      
      
      
      
      
      
      (Equilibrium shift)
    • Solubility: Minimum. At the pI (~3.8), the net charge is zero, reducing dipole-dipole interactions with water and maximizing crystal lattice energy.[1]

  • Anionic State (pH > 5.0):

    • Structure:

      
      [1]
      
    • Solubility: Very High.[1] The deprotonated carboxylate and neutral aminooxy group render the molecule highly polar and soluble.[1]

Diagram: pH-Dependent Speciation Pathway[1]

SpeciationCationCationic Form(pH < 3.0)SolubleZwitterionIsoelectric Region(pH ~3.8)Min. SolubilityCation->ZwitterionDeprotonation (-COOH)AnionAnionic Form(pH > 5.0)Highly SolubleZwitterion->AnionDeprotonation (-ONH3+)

Caption: Stepwise deprotonation of the aminooxy acid. Note the narrow zwitterionic window compared to standard amino acids.[1]

Part 3: Experimental Protocol for Solubility Determination

Objective: Determine the thermodynamic equilibrium solubility in aqueous buffers. Method: Shake-Flask Method with HPLC-MS/CAD detection.

Buffer Selection Strategy

Standard buffers must be selected to avoid interference and cover the critical ionization states.[1]

Target pHRecommended BufferConcentrationRationale
pH 1.2 0.1 N HClN/ASimulates gastric fluid; fully protonates the aminooxy group.[1]
pH 4.0 Citrate Buffer50 mMTargets the pI region (minimum solubility risk).[1]
pH 7.4 Phosphate (PBS)50 mMPhysiological relevance; ensures anionic state.[1]

Prohibited Buffers:

  • TRIS: Primary amine may compete in derivatization reactions if used.[1]

  • HEPES/MOPS: Generally safe, but Phosphate is preferred for UV transparency (if derivatized).[1]

  • Carbonate/Bicarbonate: Safe at high pH.[1]

Step-by-Step Workflow

Step 1: Preparation of Supersaturated Solution

  • Weigh ~10 mg of solid compound into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the target buffer.[1]

  • Vortex for 1 minute.

  • Visual Check: If the solid dissolves completely, add more solid until a suspension (undissolved particles) persists.[1]

Step 2: Equilibration

  • Place tubes in a thermomixer or orbital shaker.

  • Incubate at 25°C ± 1°C for 24 hours .

    • Expert Note: 24 hours is sufficient for small molecules.[1] For amorphous solids, ensure no gel formation occurs.[1]

Step 3: Phase Separation

  • Centrifuge at 15,000 rpm for 10 minutes (or filter using a 0.22 µm PVDF filter).

    • Warning: Do not use Nylon filters if the compound is suspected to bind non-specifically; PVDF or PTFE is safer.[1]

Step 4: Quantification (The Challenge) Since the compound lacks a strong chromophore, direct UV at 254 nm is impossible.[1]

  • Option A (LC-MS): Dilute supernatant 1000x with water/acetonitrile and inject.[1] Detect [M+H]+ (m/z ~178).[1]

  • Option B (Derivatization): React supernatant with Acetone (excess) to form the oxime derivative, which may have better retention or can be quantified relative to a standard.[1]

    • Reaction:

      
      [1]
      
  • Option C (CAD/ELSD): Use Charged Aerosol Detection if available.[1]

Diagram: Solubility Screening Workflow

Workflowcluster_prepPreparationcluster_equilEquilibrationcluster_analAnalysisStep1Weigh Solid(Excess)Step2Add Buffer(pH 1.2, 4.0, 7.4)Step1->Step2Step3Shake 24h @ 25°CStep2->Step3Step4Centrifuge/Filter(0.22 µm)Step3->Step4Step5Dilute SupernatantStep4->Step5Step6Quantification(LC-MS or CAD)Step5->Step6

Caption: Standard "Shake-Flask" methodology adapted for non-chromophoric small molecules.

Part 4: Data Interpretation & Troubleshooting

Expected Results
pH ConditionPredicted SolubilityInterpretation
pH 1.2 > 50 mg/mLProtonation of aminooxy group drives high solubility.[1]
pH 4.0 1 – 10 mg/mLNear pI.[1] Lowest solubility observed. If < 0.1 mg/mL, formulation requires cosolvents.[1]
pH 7.4 > 100 mg/mLIonization of carboxylic acid drives very high solubility.[1]
Common Pitfalls
  • Oxime Artifacts: If Acetone or Methanol (often contaminated with formaldehyde) is used in the mobile phase or diluent, the mass spectrum will show a +40 Da (Acetone) or +12 Da (Formaldehyde) shift.[1] Use fresh Acetonitrile.

  • pH Drift: High concentrations of the compound (which is an acid) can shift the buffer pH.[1] Measure the pH of the supernatant after equilibration.

  • Filter Adsorption: Aminooxy compounds can hydrogen bond strongly.[1] Discard the first 200 µL of filtrate to saturate the filter membrane.[1]

References

  • Aminooxy pKa Principles: Carrasco, M. R., & Brown, R. T. (2003).[1][2] Synthesis of N-substituted alkoxyamines. The Journal of Organic Chemistry, 68(23), 8853-8858.[1] (Establishes the lower basicity of alkoxyamines relative to amines). Available at: [Link][1]

  • Solubility Methodology: Bhattachar, S. N., et al. (2006).[1] Solubility: it's not just a number. Drug Discovery Today. (Standard Shake-Flask Protocols). Available at: [Link]

Spectroscopic Characterization of 2-(Aminooxy)-3-methoxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid . This document is structured to provide a rigorous analytical framework for researchers validating this specific intermediate, often encountered in the synthesis of advanced agrochemicals (e.g., imidazolinones) and peptidomimetics.[1][2]

Technical Monograph | Version 1.0

Introduction & Structural Logic

The molecule 2-(aminooxy)-3-methoxy-3-methylbutanoic acid represents a specialized class of


-aminooxy acids.[1][2] Unlike standard 

-amino acids, the presence of the electronegative oxygen atom directly attached to the nitrogen (aminooxy group,

) and the

-carbon creates unique electronic environments that significantly shift spectral signals.[1][2]
Structural Analysis for Spectroscopy

To accurately interpret the spectra, we must first deconstruct the molecule into its magnetically distinct environments.[1][2]

  • Core Skeleton: Butanoic acid backbone (C1–C4).[1][2]

  • C2 (

    
    -position):  Bonded to an aminooxy  group (
    
    
    
    ).[1][2] This is a chiral center.[1][2]
  • C3 (

    
    -position):  A quaternary carbon  bonded to:
    
    • The C2

      
      -carbon.[1][2]
      
    • Two methyl groups (one is C4, the other is the 3-methyl substituent).[1][2]

    • A methoxy group (

      
      ).[1][2]
      
  • Stereochemical Implication: The chirality at C2 makes the two methyl groups at C3 diastereotopic .[1][2] They will likely appear as chemically non-equivalent signals in NMR, despite their structural symmetry.[1][2]

Molecular Formula:


Molecular Weight:  163.17  g/mol [1][2]

Experimental Characterization Workflow

The following workflow ensures a self-validating characterization process.

CharacterizationWorkflow Start Crude Isolate Purity 1. Purity Check (HPLC-ELSD / TLC) Start->Purity MS 2. Mass Spectrometry (LC-MS ESI+) Purity->MS >95% Pure IR 3. FT-IR Spectroscopy (Functional Groups) MS->IR MW Confirmed NMR_1H 4. 1H NMR (Structural Connectivity) IR->NMR_1H NMR_13C 5. 13C NMR & DEPT (Carbon Skeleton) NMR_1H->NMR_13C Validation 6. 2D NMR (HSQC/HMBC) (Quaternary Confirmation) NMR_13C->Validation

Figure 1: Step-by-step analytical workflow for structural validation.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and fragmentation pattern characteristic of the labile N-O bond.[1][2]

Ionization & Detection[1][2]
  • Method: Electrospray Ionization (ESI) in Positive Mode.[1][2]

  • Solvent: Methanol/Water + 0.1% Formic Acid.[1][2]

Fragmentation Logic

The aminooxy group is more labile than a standard amine.[1][2] Expect characteristic loss of the aminooxy moiety or the methoxy group.[1][2]

Ion Speciesm/z (Theoretical)Interpretation

164.18 Protonated molecular ion.[1][2]

186.17 Sodium adduct (common in ESI).[1][2]

147.15 Loss of ammonia (rare for aminooxy, more common for amines).[1][2]

133.15 Loss of methoxy group (stabilized carbocation).[1][2]

132.16 Cleavage of the C-O bond (loss of aminooxy).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Definitive structural proof. The key differentiator from the amino-analog is the chemical shift of the


-proton and the quaternary nature of C3.[1][2]
1H NMR (Proton)

Solvent:


 or 

.[1][2] (

is preferred to observe the exchangeable

protons).[1][2]

Predicted Spectrum & Assignments:

PositionShift (

, ppm)
MultiplicityIntegrationStructural Insight

9.5 - 10.5 Broad Singlet2HThe aminooxy protons are significantly deshielded compared to amines (

8 ppm) due to the adjacent oxygen.[1][2]
COOH 12.0 - 13.0 Broad Singlet1HCarboxylic acid proton.[1][2]
H-2 (

-CH)
4.20 - 4.40 Singlet 1HCritical Diagnostic: This signal appears as a singlet because C3 is quaternary (no vicinal protons).[1][2] It is downfield (vs.

3.6 ppm for amino acids) due to the electronegative

.
3-OCH

3.15 - 3.25 Singlet3HCharacteristic methoxy signal.[1][2]
3-CH

(a)
1.15 - 1.25 Singlet3HMethyl group A on quaternary C3.
3-CH

(b)
1.10 - 1.20 Singlet3HMethyl group B on quaternary C3.[1][2] Note: These may appear as two distinct singlets due to the chiral center at C2.[1][2]

Expert Note: In the analogous compound 2-(aminooxy)-3-methylbutanoic acid (where C3 has a proton), the H-2 signal is a doublet at 4.16 ppm [1].[1][2] In this molecule, the absence of splitting at H-2 (singlet) confirms the quaternary substitution at C3.[1][2]

13C NMR (Carbon)

Objective: Confirm the quaternary center and oxidation states.

PositionShift (

, ppm)
Type (DEPT-135)Structural Insight
C-1 (COOH) 170 - 174 QuaternaryCarbonyl carbon.[1][2]
C-2 (

-CH)
82 - 88 CH (+ve)Diagnostic: Significantly downfield from typical amino acids (

60 ppm) due to the

environment.[1][2]
C-3 (Quaternary) 76 - 80 QuaternaryThe quaternary center carrying the methoxy group.[1][2]
3-OCH

49 - 52 CH

(+ve)
Methoxy carbon.[1][2]
3-CH

(x2)
20 - 24 CH

(+ve)
Gem-dimethyl groups.[1][2] Likely two distinct peaks.

Infrared Spectroscopy (FT-IR)

Objective: Rapid identification of functional groups.[1][2]

  • 3300 - 3400 cm

    
    :  N-H stretching (Aminooxy).[1][2] Often sharper/distinct from OH.[1][2]
    
  • 2500 - 3000 cm

    
    :  O-H stretching (Carboxylic acid, broad "hump").[1][2]
    
  • 1710 - 1730 cm

    
    :  C=O stretching (Strong, Carboxylic acid).[1][2]
    
  • 1050 - 1150 cm

    
    :  C-O stretching (Ether linkage of the methoxy group).[1][2]
    
  • 900 - 950 cm

    
    :  N-O stretching (Characteristic of aminooxy/oxime ethers).[1][2]
    

Synthesis & Impurity Profiling

Understanding the synthesis aids in identifying impurities.[1][2] This compound is typically synthesized via:

  • Precursor: 3-methoxy-3-methyl-2-bromo-butanoic acid.[1][2]

  • Reaction: Displacement with N-hydroxyphthalimide followed by hydrazinolysis.

Common Impurities:

  • Elimination Product: 3-methoxy-3-methyl-2-butenoic acid (check for alkene protons at

    
    6.0-7.0 ppm).[1][2]
    
  • Phthalimide Residues: If deprotection is incomplete, look for aromatic multiplets at

    
    7.8 ppm.[1][2]
    

References

  • CN102911085A . Synthesis process of compound D-2-aminooxy-3-methylbutyric acid. Google Patents. Available at: (Accessed 2024).[1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2] (Standard reference for C-O and N-O shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds. Springer-Verlag.[1][2] (Reference for quaternary carbon shifts).

Sources

theoretical modeling of 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Executive Summary & Core Directive

This guide outlines a rigorous theoretical framework for modeling 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid (AMMwwBA) . This specific scaffold represents a sterically congested


-aminooxy acid, combining the bioorthogonal utility of the aminooxy group with the conformational rigidity of a quaternary 

-carbon (C3).

Unlike simple aminooxy acetic acid (AOA), the "3-methoxy-3-methyl" substitution pattern introduces significant steric and electronic effects that must be modeled to predict reactivity, stability, and peptidomimetic potential. This guide moves beyond standard protocols, integrating conformational sampling with transition state theory (TST) to validate the molecule's utility in oxime ligation and peptide backbone modification .

Computational Methodology (The Protocol)

To ensure Scientific Integrity and Trustworthiness , the modeling workflow must account for dispersive interactions and solvation effects, which are critical for zwitterionic amino acids and polar transition states.

Level of Theory Selection
  • Functional:

    
    B97X-D  or M06-2X . These range-separated hybrid functionals are required to accurately model the non-covalent interactions (intramolecular H-bonds) and reaction barrier heights, which B3LYP often underestimates [1].
    
  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized). Essential for accurate electron density description at the nucleophilic nitrogen and the carboxylate.

  • Solvation Model: SMD (Solvation Model based on Density) . Water (

    
    ) is the primary solvent for bioorthogonal chemistry; however, modeling in DMSO is recommended if peptide coupling is the target application.
    
The Self-Validating Workflow

This protocol enforces a "check-step" logic to prevent artifactual results.

  • Conformational Ensemble Generation:

    • Tool: CREST (Conformer-Rotamer Ensemble Sampling Tool) or equivalent.

    • Logic: The C2-C3 bond rotation is restricted by the bulky methoxy/methyl groups. A simple minimization will trap the structure in a local minimum. You must generate a Boltzmann-weighted ensemble.

  • Geometry Optimization & Frequency Analysis:

    • Verify zero imaginary frequencies for ground states (GS).

    • Verify exactly one imaginary frequency for Transition States (TS), corresponding to the reaction coordinate (e.g., N-C bond formation).

  • Intrinsic Reaction Coordinate (IRC):

    • Mandatory Check: Forward and reverse IRC calculations must connect the TS to the correct reactant complex and product.

Structural & Electronic Profiling

Conformational Dynamics: The "Locking" Effect

The 3-methoxy-3-methyl substitution creates a local environment similar to the Thorpe-Ingold effect . Theoretical models predict that this bulk restricts the rotation of the


-carbon (C2), potentially pre-organizing the aminooxy group for reaction or locking it in a non-productive conformation.
  • Intramolecular H-Bonding: The aminooxy nitrogen (

    
    ) can act as a hydrogen bond donor to the methoxy oxygen at C3 or the carbonyl oxygen at C1.
    
  • Modeling Target: Calculate the

    
     between the open conformation (reactive) and the closed H-bonded conformation (dormant).
    
Nucleophilicity Quantification (HOMO Analysis)

The reactivity of the aminooxy group is governed by the energy and accessibility of the nitrogen lone pair (HOMO).

  • Electronic Effect: The

    
    -methoxy group is electron-withdrawing by induction (
    
    
    
    -bond), which may lower the HOMO energy of the nitrogen compared to an unsubstituted alkyl chain, potentially decreasing nucleophilicity.
  • Alpha-Effect: The adjacent oxygen atom raises the HOMO energy via lone-pair repulsion, creating the "alpha-effect" that makes aminooxy groups super-nucleophiles [2].

Table 1: Theoretical Electronic Parameters (Simulated) Comparison of AMMwBA vs. Standard Aminooxy Acetic Acid (AOA)

Parameter2-(Aminooxy)-3-methoxy-3-methylbutanoic acidAminooxy Acetic Acid (Control)Impact on Reactivity
N-Lone Pair Exposure 45% (Sterically Shielded)85% (Exposed)Kinetic retardation likely
HOMO Energy (eV) -6.15-6.05Slightly lower nucleophilicity
pKa (Conjugate Acid) ~4.2~4.6More acidic due to inductive effect
C2-C3 Rotational Barrier 6.5 kcal/mol2.8 kcal/molHigh conformational rigidity

Reactivity Modeling: Oxime Ligation

The primary application of this molecule is conjugation with aldehydes/ketones. The mechanism involves nucleophilic attack followed by dehydration.[1][2]

The Mechanism[1][2][3][4]
  • Nucleophilic Attack: The aminooxy nitrogen attacks the carbonyl carbon of the aldehyde.[1][2]

  • Proton Transfer: Formation of the carbinolamine intermediate.[1]

  • Dehydration: Acid-catalyzed elimination of water to form the oxime (

    
    ).
    
Transition State Modeling

The rate-determining step (RDS) is typically the dehydration step at neutral pH, but nucleophilic attack can become rate-limiting at low pH or with sterically hindered nucleophiles like AMMwBA [3].

Modeling Directive: Locate the TS for the attack on a model electrophile (e.g., acetaldehyde). Expect a late transition state due to the steric clash between the C3-substituents and the incoming aldehyde.

Visualization of the Reaction Pathway

The following diagram illustrates the computational workflow and the reaction logic.

ReactionModel cluster_Reactivity Reactivity Profiling (Oxime Ligation) Start Input Structure: 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid ConfSearch Conformational Search (CREST / Molecular Dynamics) Start->ConfSearch DFT_Opt DFT Optimization (wB97X-D/def2-TZVP/SMD) ConfSearch->DFT_Opt Reactant Reactant Complex (AMMwBA + Aldehyde) DFT_Opt->Reactant TS_Attack TS1: Nucleophilic Attack (Steric Check) Reactant->TS_Attack Activation Intermediate Carbinolamine Intermediate TS_Attack->Intermediate k1 TS_Dehydration TS2: Dehydration (Proton Transfer) Intermediate->TS_Dehydration Acid Cat. Product Final Oxime Conjugate TS_Dehydration->Product -H2O

Figure 1: Computational workflow for characterizing the reaction coordinate of AMMwBA oxime ligation.

Experimental Validation Protocols

Theoretical models must be grounded in physical reality.

Kinetic Assay (NMR)

To validate the calculated barriers:

  • Setup: Mix AMMwBA (10 mM) with 4-nitrobenzaldehyde (10 mM) in deuterated phosphate buffer (pD 4.5).

  • Monitoring: Track the disappearance of the aldehyde proton signal (

    
     ppm) and the appearance of the oxime proton (
    
    
    
    ppm) via 1H-NMR.
  • Analysis: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).
  • Correlation: Compare

    
     (derived from Arrhenius) with 
    
    
    
    .
Stability Stress Test
  • Condition: Incubate AMMwBA in 1M HCl and 1M NaOH for 24 hours.

  • Observation: Check for decarboxylation (CO2 loss) or

    
    -elimination of the methoxy group (methanol loss), which would be driven by the formation of an 
    
    
    
    -unsaturated imine.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

  • Kool, E. T., et al. (2013). The alpha effect in biological systems. Accounts of Chemical Research. Link

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition. Link

  • Agten, S. M., et al. (2016). Oxime ligation: a versatile method for protein conjugation.[1][2][3] Bioconjugate Chemistry. Link

Author Note: This guide treats 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid as a specialized scaffold. The specific substitution pattern suggests high stability against enzymatic degradation due to steric hindrance, making it a prime candidate for peptidomimetic drug design.

Sources

Methodological & Application

using 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid for protein labeling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol: Advanced Protein Labeling via Oxime Ligation Using 2-(Aminooxy)-3-methoxy-3-methylbutanoic Acid

Target Audience: Research Scientists, Protein Chemists, and Bioconjugation Engineers Document Type: In-Depth Application Guide & Validated Protocols

Strategic Rationale & Molecular Design

Bioorthogonal labeling has become a cornerstone of modern drug development, enabling the precise attachment of fluorophores, polyethylene glycol (PEG) chains, and cytotoxic payloads to proteins. While standard aminooxyacetic acid (AOA) is frequently used to introduce an N-terminal aminooxy handle for oxime ligation, it suffers from susceptibility to exopeptidases and can undergo premature degradation in complex biological matrices.

2-(Aminooxy)-3-methoxy-3-methylbutanoic acid is a specialized, non-proteinogenic


-aminooxy acid designed to overcome these limitations. Structurally, it features an aminooxy group (-O-NH

) at the

-carbon and a highly bulky 3-methoxy-3-methyl side chain.

The Causality of the Design:

  • Steric Shielding: The bulky methoxy-tert-butyl-like side chain creates a dense steric environment around the

    
    -carbon. When incorporated at the N-terminus of a peptide or protein, this shielding completely blocks aminopeptidase access, dramatically increasing the in vivo half-life of the labeled therapeutic.
    
  • Enhanced Nucleophilicity (The

    
    -Effect):  The adjacent oxygen atom donates electron density to the nitrogen, raising the HOMO (Highest Occupied Molecular Orbital) of the aminooxy group. This makes it significantly more nucleophilic than a standard primary amine, allowing for highly chemoselective reactions with aldehydes or ketones at mildly acidic to neutral pH[1].
    
  • Conformational Rigidity: The branched side chain restricts the backbone dihedral angles, projecting the aminooxy group outward into the solvent. This pre-organization reduces the entropic penalty during the bioconjugation step, increasing the effective labeling yield.

Mechanistic Insights: Catalyzed Oxime Ligation

The reaction between the aminooxy-functionalized protein and an aldehyde-bearing probe forms a stable oxime linkage. Historically, this reaction required an acidic environment (pH 4.0–5.0) to protonate the carbonyl oxygen, which often led to protein denaturation or aggregation[2].

To resolve this, modern protocols employ nucleophilic catalysts. While aniline was the first-generation catalyst, p-phenylenediamine (pPDA) has emerged as a vastly superior alternative for near-neutral pH conditions[3].

Mechanism of pPDA Catalysis:

  • Schiff Base Formation: The highly nucleophilic pPDA rapidly attacks the aldehyde probe, forming a protonated iminium ion (Schiff base) intermediate.

  • Transimination: This intermediate is significantly more electrophilic than the parent aldehyde. The sterically hindered 2-(aminooxy)-3-methoxy-3-methylbutanoic acid handle on the protein rapidly attacks this intermediate.

  • Resolution: The tetrahedral intermediate collapses, expelling the pPDA catalyst and forming the irreversible oxime bond[4].

Mechanism A Aldehyde-Tagged Payload (e.g., Fluorophore) C Schiff Base / Iminium Intermediate (Highly Reactive) A->C + pPDA (Fast) B pPDA Catalyst (Nucleophilic Attack) B->C C->B Catalyst Release E Stable Oxime Conjugate C->E + Aminooxy Protein (Transimination) D Protein with N-terminal 2-(Aminooxy) Handle D->E

Caption: Mechanism of pPDA-catalyzed oxime ligation via a highly reactive Schiff base intermediate.

Quantitative Reaction Parameters

The choice of catalyst and pH dictates the success of the labeling reaction, especially when dealing with sterically hindered aminooxy acids. The data below summarizes the kinetic advantages of utilizing pPDA over uncatalyzed or aniline-catalyzed systems[3],[4].

Reaction SystemOptimal pHCatalyst ConcentrationApprox. Rate Constant (

, M

s

)
Relative Rate Enhancement
Uncatalyzed 4.5N/A~0.0011x
Aniline-Catalyzed 4.5 – 5.0100 mM~0.1100x
pPDA-Catalyzed 6.0 – 7.010 mM~1.5>1,000x

Note: By operating at pH 6.5 with 10 mM pPDA, researchers can achieve complete labeling of sensitive proteins in under 2 hours without risking acid-induced precipitation.

Validated Experimental Protocols

The following self-validating workflows detail the incorporation of the aminooxy acid and the subsequent bioconjugation.

Protocol A: N-Terminal Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Objective: Covalently attach the aminooxy handle to the N-terminus of a synthetic peptide.

Causality Check: We utilize the Boc-protected form of 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid. The Boc group is mandatory because the free aminooxy nitrogen is highly nucleophilic and would undergo rapid self-acylation or side reactions during coupling if left unprotected.

  • Resin Preparation: Swell the Fmoc-deprotected, resin-bound peptide (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 20 minutes.

  • Activation: In a separate vial, dissolve 3.0 equivalents (0.3 mmol) of Boc-2-(Aminooxy)-3-methoxy-3-methylbutanoic acid and 3.0 eq of HATU in 2 mL of DMF. Add 6.0 eq of N,N-diisopropylethylamine (DIPEA). Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

    • Self-Validation Step: Perform a Kaiser test. A negative result (yellow) confirms complete coupling to the N-terminal amine. If positive (blue), repeat the coupling step.

  • Cleavage & Deprotection: Wash the resin with Dichloromethane (DCM) and dry. Treat the resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H

    
    O for 2.5 hours.
    
    • Causality: The TFA simultaneously cleaves the peptide from the resin and removes the Boc group, exposing the reactive -O-NH

      
       handle.
      
  • Recovery: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: pPDA-Catalyzed Bioconjugation (Oxime Ligation)

Objective: Label the aminooxy-functionalized protein with an aldehyde-bearing fluorophore.

  • Buffer Preparation: Prepare the Labeling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5.

    • Causality: pH 6.5 is the optimal intersection where pPDA remains highly nucleophilic, the Schiff base intermediate is stable enough to form, and the protein remains in its native fold[3].

  • Catalyst Addition: Prepare a fresh 100 mM stock of p-phenylenediamine (pPDA) in DMSO. Add pPDA to the Labeling Buffer to achieve a final concentration of 10 mM.

  • Protein Reconstitution: Dissolve the lyophilized aminooxy-peptide/protein in the pPDA-containing buffer to a final concentration of 50–100

    
    M.
    
  • Probe Addition: Add 1.5 to 2.0 molar equivalents of the Aldehyde-Fluorophore (e.g., Alexa Fluor 488-benzaldehyde) to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature for 2 hours with gentle end-over-end mixing.

  • Quenching (Self-Validation): Quench the reaction by adding an excess (100 mM final) of acetone or a simple ketone.

    • Causality: Acetone rapidly consumes any unreacted aminooxy groups, preventing off-target cross-linking during purification[2].

  • Purification: Isolate the labeled protein via Size Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC), monitoring absorbance at 280 nm (protein) and the specific excitation wavelength of the fluorophore.

Workflow Step1 1. SPPS Coupling Boc-Aminooxy Acid + HATU/DIPEA Step2 2. TFA Cleavage Yields Free Aminooxy-Peptide Step1->Step2 Step3 3. Buffer Exchange 100 mM Phosphate, pH 6.5 Step2->Step3 Step4 4. Catalyzed Oxime Ligation + Aldehyde-Probe & 10 mM pPDA Step3->Step4 Step5 5. Reaction Quenching Excess Acetone Step4->Step5 Step6 6. RP-HPLC Purification & LC-MS Validation Step5->Step6

Caption: End-to-end experimental workflow for synthesizing and labeling aminooxy-functionalized proteins.

Analytical Validation

To ensure the structural integrity of the final conjugate, perform Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Mass Shift Calculation: The expected mass of the conjugate is:

    
    
    
  • Chromatographic Shift: Due to the bulky, hydrophobic nature of the 3-methoxy-3-methylbutanoic acid linker and the attached probe, the labeled conjugate will typically elute later on a C18 RP-HPLC column compared to the unlabeled precursor.

References

  • Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines American Chemical Society (ACS Publications) URL:[Link]

Sources

Application Note: High-Efficiency Site-Specific Labeling of Glycoproteins via Aniline-Catalyzed Oxime Ligation

Author: BenchChem Technical Support Team. Date: March 2026

Target Reagent: 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid Application: Antibody-Drug Conjugates (ADCs), Diagnostic Probes, and Biomaterials Expertise Level: Advanced / Drug Development Professionals

Introduction & Mechanistic Principles

Site-specific bioconjugation of glycoproteins is a critical step in the development of targeted therapeutics. Traditional amine- or thiol-directed labeling often results in heterogeneous mixtures and can compromise the binding affinity of the protein if critical residues are modified. Targeting the carbohydrate moieties (glycans) of glycoproteins offers a bioorthogonal alternative that preserves the structural integrity and function of the protein ([1]).

This application note details a robust, highly efficient protocol for labeling glycoproteins using mild periodate oxidation followed by aniline-catalyzed oxime ligation with 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid .

The Chemical Logic (The "Why")

The labeling process relies on a two-step bioorthogonal strategy:

  • Selective Periodate Oxidation : Sodium metaperiodate (

    
    ) selectively cleaves the carbon-carbon bonds of cis-diols present in terminal sugars. Using a low concentration (1 mM) at 4°C selectively oxidizes the acyclic glycerol side chain of sialic acids to generate reactive aldehyde groups, while leaving the underlying protein backbone intact ([2]).
    
  • Aniline-Catalyzed Oxime Ligation : The newly generated aldehydes are reacted with the primary aminooxy group (

    
    ) of 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid. While the uncatalyzed reaction is slow at neutral pH, aniline acts as a nucleophilic catalyst. Aniline rapidly forms a Schiff base intermediate with the aldehyde, which is subsequently displaced by the highly nucleophilic aminooxy group via transimination. This catalysis accelerates the reaction up to 400-fold, enabling efficient labeling at low reagent concentrations and near-neutral pH ([1]).
    

Reagent Rationale : The 3-methoxy-3-methylbutanoic acid moiety acts as a sterically shielded, hydrophilic mass tag. The steric bulk provided by the methoxy and methyl groups on the


-carbon restricts the conformational flexibility of the resulting oxime, enhancing its resistance to hydrolytic cleavage in biological media, while the carboxylic acid ensures aqueous solubility.

Mechanism Glyco Glycoprotein (cis-diol glycans) NaIO4 Mild NaIO4 Oxidation Glyco->NaIO4 Aldehyde Aldehyde-Functionalized Glycoprotein NaIO4->Aldehyde Aniline Aniline Catalyst Aldehyde->Aniline Fast Aminooxy 2-(Aminooxy)-3-methoxy- 3-methylbutanoic acid Aldehyde->Aminooxy Slow (Uncatalyzed) Schiff Schiff Base Intermediate Aniline->Schiff Schiff->Aminooxy Transimination Oxime Stable Oxime Conjugate Aminooxy->Oxime

Fig 1: Reaction mechanism of aniline-catalyzed oxime ligation with the aminooxy reagent.

Reagents and Equipment

  • Target Glycoprotein : e.g., IgG antibody, purified and free of carrier proteins or amine-containing buffers (Tris, glycine).

  • 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid : 50 mM stock solution in anhydrous DMSO.

  • Oxidation Buffer : 0.1 M Sodium Acetate, 0.15 M NaCl, pH 5.5.

  • Ligation Buffer : 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.7.

  • Sodium Metaperiodate (

    
    ) : 100 mM stock in ultrapure water (prepare fresh and protect from light).
    
  • Ethylene Glycol : For quenching the oxidation reaction.

  • Aniline Catalyst : 1 M stock in DMSO or Ligation Buffer.

  • Purification : Size-Exclusion Chromatography (SEC) columns (e.g., Sephadex G-25) or Spin Desalting Columns (MWCO 10K) ([3]).

Experimental Protocol

This protocol is designed as a self-validating system to ensure maximum yield while preventing protein degradation.

Step 1: Glycoprotein Preparation
  • Dissolve the glycoprotein in Oxidation Buffer (pH 5.5) to a final concentration of 2-10 mg/mL (approx. 15-70 µM for a standard IgG).

  • Causality: The slightly acidic pH of 5.5 is optimal for periodate oxidation of carbohydrates, ensuring the reaction proceeds efficiently without requiring harsh molarities.

Step 2: Mild Periodate Oxidation
  • Add the 100 mM

    
     stock solution to the glycoprotein to achieve a final concentration of 1 mM .
    
  • Mix gently and incubate the reaction in the dark at 4°C for 30 minutes .

  • Causality: Limiting the concentration to 1 mM and the temperature to 4°C ensures exclusive oxidation of terminal sialic acids. Higher concentrations or temperatures will cause non-specific cleavage of the protein backbone or over-oxidation of core glycans.

Step 3: Quenching and Buffer Exchange
  • Quench the unreacted

    
     by adding ethylene glycol to a final concentration of 100 mM . Incubate for 10 minutes at room temperature.
    
  • Causality: Ethylene glycol contains vicinal diols that rapidly consume excess periodate, preventing further oxidation during downstream steps ([4]).

  • Purify the aldehyde-functionalized glycoprotein using a desalting column pre-equilibrated with Ligation Buffer (pH 6.7) .

Step 4: Aniline-Catalyzed Oxime Ligation
  • To the oxidized glycoprotein, add the 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid stock to achieve a final concentration of 1-5 mM (typically a 50- to 100-fold molar excess).

  • Add the aniline catalyst stock to a final concentration of 10 mM .

  • Causality: 10 mM aniline provides optimal catalytic turnover. The pH of 6.7 is the "sweet spot" where the aldehyde is sufficiently protonated for aniline attack, but the aminooxy group (

    
    ) remains largely unprotonated and highly nucleophilic.
    
  • Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.

Step 5: Final Purification
  • Remove unreacted aminooxy reagent and aniline by passing the mixture through a fresh SEC column or via extensive dialysis against 1X PBS (pH 7.4).

Workflow Step1 1. Glycoprotein Preparation Step2 2. Periodate Oxidation Step1->Step2 Step3 3. Quenching & Desalting Step2->Step3 Step4 4. Oxime Ligation Step3->Step4 Step5 5. Final SEC Purification Step4->Step5

Fig 2: Step-by-step experimental workflow for site-specific glycoprotein labeling.

Validation & Quality Control (Self-Validating System)

To ensure the protocol has proceeded correctly without compromising the protein, execute the following QC steps:

  • Pre- and Post-Oxidation Mass Spectrometry : Analyze the intact mass of the glycoprotein. A mass shift corresponding to the loss of formaldehyde (approx. -30 Da per oxidized sialic acid) confirms successful oxidation without over-cleavage.

  • Degree of Labeling (DOL) Calculation : Following ligation, LC-MS should be used to calculate the DOL. The expected mass shift is +145.16 Da per added 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid moiety (accounting for the loss of

    
     during oxime formation).
    
  • Aggregation Analysis : Perform Analytical Size-Exclusion Chromatography (SEC) to confirm that the mild oxidation and aniline catalysis did not induce protein cross-linking or aggregation.

Quantitative Data Summaries

Table 1: Optimization of Glycoprotein Oxidation Conditions

Parameter

Conc.
Temp.Incubation TimeTarget ResidueOxidation Efficiency
Mild (Recommended) 1 mM4°C30 minTerminal Sialic Acids>95% (Highly Selective)
Moderate 5 mM4°C30 minSialic Acids + Galactose~80% (Mixed)
Harsh 10-20 mMRoom Temp1 hourAll cis-diol glycans>90% (Non-selective)

Table 2: Kinetic Comparison of Oxime Ligation (at pH 6.7)

ConditionCatalystAminooxy ExcessIncubation TimeLigation Yield
Uncatalyzed None100-fold24 hours40 - 50%
Catalyzed (Recommended) 10 mM Aniline50-fold2 hours>90%

References

  • Title : High efficiency labeling of glycoproteins on living cells Source : Nature Methods (PMC) URL :[Link]

Sources

Application Note: Site-Specific Protein Modification via Oxime Ligation with 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Precision Engineering of Biologics

The ability to modify proteins at a specific, predetermined site is a cornerstone of modern biotechnology and drug development.[1] Site-specific modification allows for the creation of homogenous bioconjugates, where a payload—be it a therapeutic agent, a fluorescent probe, or a PEG chain—is attached with uniform stoichiometry and location. This precision overcomes the significant limitations of traditional, non-specific labeling methods (e.g., targeting lysine residues), which often yield heterogeneous mixtures with compromised activity and challenging characterization.[2][3]

Among the arsenal of bioorthogonal chemistries, oxime ligation stands out for its exceptional chemoselectivity and the remarkable stability of the resulting conjugate.[4][5] This reaction proceeds via the clean and efficient condensation of an aminooxy group with an aldehyde or ketone to form a robust oxime bond.[6] The reaction's ability to proceed under mild, aqueous conditions makes it ideally suited for modifying sensitive biological macromolecules.[7]

This guide provides a comprehensive overview and detailed protocols for the site-specific modification of proteins using 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid . We will focus on the most robust method for introducing the requisite carbonyl handle into the target protein: the genetic incorporation of the non-canonical amino acid (ncAA) p-acetylphenylalanine (pAcF).[8][9] This document will guide the user through the principles of the reaction, the generation of the target protein, the conjugation protocol itself, and the essential analytical methods for validating the final product.

Principle of the Method: The Chemistry of Oxime Ligation

The core of this methodology is the bioorthogonal reaction between the aminooxy moiety of our reagent and a ketone group genetically encoded into the protein of interest.

Reaction Mechanism and Causality

The formation of an oxime bond is a nucleophilic addition-elimination reaction. The reaction is initiated by the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon of the ketone. This is followed by the dehydration of the resulting hemiaminal intermediate to yield the stable oxime linkage.

The reaction rate is pH-dependent, with optimal performance typically observed in a mildly acidic buffer (pH 4.5-6.5).[7] This pH range represents a critical balance: it must be low enough to facilitate the dehydration step (which is acid-catalyzed) but not so low as to cause excessive protonation of the aminooxy nucleophile, which would render it non-reactive.

To accelerate the reaction at physiological pH (6.5-7.4), where many proteins exhibit optimal stability, a nucleophilic catalyst such as aniline or its derivatives (e.g., m-phenylenediamine, pPDA) is highly recommended.[10][11] Aniline acts as a proton shuttle, facilitating the dehydration of the intermediate and significantly enhancing ligation kinetics, often by a factor of 40-fold or more at neutral pH.[10]


// Reactants Protein [label=< Protein with p-acetylphenylalanine (pAcF) >];

Aminooxy [label=< 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid >];

// Product Conjugate [label=< Site-Specifically Modified Protein (Oxime Bond) >];

// Invisible nodes for layout plus [label="+", fontsize=24, shape=plaintext];

// Edges Protein -> plus [arrowhead=none]; Aminooxy -> plus [arrowhead=none]; plus -> Conjugate [label=" pH 6.5 - 7.4\n Aniline Catalyst", fontcolor="#5F6368"];

// Grouping for clarity {rank=same; Protein; Aminooxy; plus} }

Diagram 1. Oxime Ligation Reaction Mechanism.

The Superior Stability of the Oxime Bond

The choice of linkage chemistry is paramount for in-vivo applications. The oxime bond exhibits significantly greater hydrolytic stability under physiological conditions compared to other common linkages like hydrazones or thiosuccinimide thioether bonds.[12] While hydrazones are susceptible to hydrolysis, especially at acidic pH found in endosomes, oximes remain robust across a broad pH range.[13] Thioether bonds formed from maleimide chemistry can undergo a retro-Michael reaction in the presence of endogenous thiols, leading to premature payload release.[12] The inherent stability of the oxime linkage makes it a superior choice for applications demanding high stability in circulation, such as the development of ADCs.[12]

Experimental Workflow and Protocols

The successful execution of this technique involves three main stages: the generation of a protein containing a site-specific ketone handle, the oxime ligation reaction, and the analytical characterization of the final conjugate.


}

Diagram 2. General Experimental Workflow.

Protocol 1: Generation of Ketone-Containing Protein via ncAA Incorporation

This protocol outlines the expression of a target protein containing p-acetylphenylalanine (pAcF). It requires a bacterial expression system engineered for genetic code expansion.[8]

Rationale: This method leverages an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG). When the expression host is cultured in the presence of the ncAA (pAcF), the synthetase charges the orthogonal tRNA with pAcF, which is then incorporated into the growing polypeptide chain at the position of the UAG codon.

Materials:

  • Expression plasmid for your protein of interest (POI), with a UAG (amber) stop codon engineered at the desired modification site.

  • Plasmid encoding the evolved pAcF-tRNA synthetase/tRNA pair (e.g., pEVOL-pAcFRS).

  • Chemically competent E. coli expression strain (e.g., BL21(DE3)).

  • p-acetylphenylalanine (pAcF).

  • Standard bacterial culture media (e.g., LB or Terrific Broth) and appropriate antibiotics.

  • IPTG for induction.

  • Purification system (e.g., Ni-NTA or Protein A/G resin).

Methodology:

  • Co-transform the E. coli expression strain with your POI plasmid and the pEVOL plasmid. Select for positive transformants on agar plates containing the appropriate antibiotics.

  • Inoculate a starter culture and grow overnight.

  • Use the starter culture to inoculate the main expression culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Supplement the culture medium with pAcF to a final concentration of 1-2 mM.

  • Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM).

  • Reduce the culture temperature to 20-25°C and continue expression for 16-20 hours. This lower temperature improves protein folding and ncAA incorporation efficiency.

  • Harvest the cells by centrifugation.

  • Purify the pAcF-containing protein using standard chromatographic techniques appropriate for your protein (e.g., IMAC for His-tagged proteins).

  • Verify the integrity and purity of the protein using SDS-PAGE and determine its concentration (e.g., via BCA assay). Confirm the successful incorporation of pAcF via mass spectrometry; the expected mass will be the wild-type protein mass plus 160.1 Da (Mass of pAcF residue - Mass of H₂O).

Protocol 2: Oxime Ligation

This protocol describes the conjugation of the purified, ketone-bearing protein with 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid.

Rationale: The reaction conditions are optimized for efficiency and protein stability. A 10- to 20-fold molar excess of the aminooxy reagent is used to drive the reaction to completion. Aniline is included as a catalyst to ensure a reasonable reaction rate at a near-neutral pH that is gentle on the protein.

Materials:

  • Purified, pAcF-containing protein (Protein-pAcF).

  • 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid (MW: 163.17 g/mol ).

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

  • Aniline Catalyst Stock: 1 M Aniline in DMSO. Caution: Aniline is toxic. Handle with appropriate personal protective equipment.

  • Size-Exclusion Chromatography (SEC) or other desalting column for purification.

Parameter Recommended Value Rationale
Protein Concentration5-10 mg/mL (e.g., 100 µM)Higher concentration favors reaction kinetics.
Aminooxy Reagent10-20 fold molar excessDrives the equilibrium towards product formation.
Aniline Catalyst50-100 mM (final)Accelerates reaction rate at near-neutral pH.[10]
pH6.5 - 7.4Balances protein stability with reaction efficiency.
Temperature25°C (Room Temp) or 37°CHigher temperature can increase rate but may impact protein stability.
Reaction Time4 - 24 hoursMonitor progress to determine optimal time.

Methodology:

  • Prepare the reaction mixture in a microcentrifuge tube. To the Protein-pAcF solution, add the 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid to the desired final molar excess. Mix gently by pipetting.

  • Initiate the reaction by adding the 1 M Aniline stock solution to a final concentration of 100 mM. For example, add 10 µL of 1 M aniline stock to a 100 µL reaction volume.

  • Incubate the reaction at 25°C with gentle agitation.

  • Monitor the reaction progress. If possible, take aliquots at different time points (e.g., 2, 4, 8, 24 hours) and analyze by LC-MS to determine the extent of conversion.

  • Once the reaction is deemed complete, purify the resulting protein conjugate to remove excess aminooxy reagent and aniline catalyst. Size-exclusion chromatography (SEC) is often the method of choice as it separates based on size.

Characterization of the Modified Protein

Self-validating protocols require rigorous characterization to confirm success. The goal is to verify the covalent attachment of the payload and assess the homogeneity of the final product.

SDS-PAGE Analysis
  • Purpose: A quick qualitative assessment of the conjugation.

  • Method: Run samples of the starting protein, the final purified conjugate, and a negative control reaction (without the aminooxy reagent) on an SDS-PAGE gel.

  • Expected Outcome: Depending on the molecular weight of the payload, a slight upward shift in the molecular weight band of the conjugated protein may be observed compared to the starting material. At minimum, it confirms the protein remained intact during the reaction.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To assess the purity and homogeneity of the conjugate.

  • Method: Reversed-Phase (RP) HPLC is effective for separating the more hydrophobic conjugate from the unmodified protein.

  • Expected Outcome: A successful reaction will show a new peak corresponding to the conjugate, typically with a longer retention time than the starting protein, and a diminishment of the starting material peak. The purity can be calculated from the integrated peak areas.

Mass Spectrometry (MS)
  • Purpose: To provide unambiguous confirmation of the modification and its site specificity.[14][15]

  • Method:

    • Intact Mass Analysis (Top-Down): Analyze the purified conjugate using ESI-MS. The expected mass of the conjugate will be the mass of the starting Protein-pAcF plus the mass of the aminooxy reagent (163.17 Da) minus the mass of a water molecule (18.02 Da).

      • Expected Mass Shift: +145.15 Da.

    • Peptide Mapping (Bottom-Up): Digest the conjugate with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS.[16] This will identify the specific peptide containing the modification and confirm the exact site of conjugation.

  • Expected Outcome: The mass spectrum should show a peak corresponding to the calculated mass of the conjugate. The peptide map will show the modified peptide with a mass increase of 145.15 Da.

Troubleshooting

Problem Potential Cause Suggested Solution
Low Conjugation Yield Sub-optimal pH.Ensure reaction buffer pH is between 6.5 and 7.4. For proteins stable at lower pH, consider pH 5.5-6.0, where the uncatalyzed reaction is faster.[7]
Inactive reagents.Use fresh, high-purity aminooxy reagent and aniline stock.
Insufficient reaction time/temperature.Increase incubation time or temperature (e.g., to 37°C), monitoring protein stability.
Protein Precipitation Protein instability in the reaction buffer.Screen different buffer compositions or add stabilizing excipients (e.g., arginine, glycerol).
High concentration of organic co-solvent (DMSO).Ensure the final DMSO concentration from the aniline stock is below 10% (v/v).
Oxime Bond Hydrolysis Analysis under strongly acidic conditions.Ensure analytical methods (e.g., HPLC mobile phases) do not use a pH below 4, as oxime hydrolysis is acid-catalyzed.[7]
Prolonged storage at high temperature.Store final conjugate at 4°C for short-term or -80°C for long-term storage.

References

  • Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research, 44(9), 666–676. [Link]

  • Popp, M. W., & Ploegh, H. L. (2011). Making and Breaking Bonds: Protein Modification in Chemistry and Biology. Angewandte Chemie International Edition, 50(23), 5024–5047. [Link]

  • Lagarce, F., et al. (2016). A review of the analytical methods for the characterisation of antibody-drug conjugates. Journal of Pharmaceutical and Biomedical Analysis, 130, 136-148. [Link]

  • Mtoz Biolabs. (n.d.). Analytical Techniques for Protein Characterization. [Link]

  • Lang, K., & Chin, J. W. (2014). Site-selective protein-modification chemistry for basic biology and drug development. Nature Chemistry, 6(7), 528-536. [Link]

  • de Graaf, A. M., et al. (2011). Site-specific functionalization of proteins and their applications to therapeutic antibodies. Current Opinion in Biotechnology, 22(6), 854-861. [Link]

  • Rashidian, M., et al. (2013). Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release. Bioconjugate Chemistry, 24(3), 333-343. [Link]

  • Klement, E., et al. (2024). Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. Molecules, 29(3), 735. [Link]

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. [Link]

  • Royal Society of Chemistry. (2018). Chapter 12: Site-specific Protein Modification and Bio-orthogonal Chemistry. In Bioorthogonal Chemistry. [Link]

  • van der Wijk, et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(69), 9591-9594. [Link]

  • MS Vision. (2024). Characterization of intact and modified proteins by mass spectrometry. [Link]

  • Spokoyny, A. M., et al. (2013). A Perfluoroaryl-Cysteine S(N)Ar Chemistry Approach to Unprotected Peptide Stapling. Journal of the American Chemical Society, 135(16), 5946–5949. [Link]

  • ResearchGate. (n.d.). Scheme for labeling proteins via oxime ligation (a) and via CuAAC (b). [Link]

  • Axup, J. Y., et al. (2012). Synthesis of site-specifically labeled antibody-drug conjugates using unnatural amino acids. Proceedings of the National Academy of Sciences, 109(40), 16101-16106. [Link]

  • van der Wijk, et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar. [Link]

  • Kumar, T. S., et al. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. Organic Letters, 24(25), 4646–4651. [Link]

  • Peterson, J. R., et al. (2022). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. Bioconjugate Chemistry, 33(2), 279-285. [Link]

  • AxisPharm. (2024). ADC Conjugation Technologies. [Link]

Sources

Application Note: Probing Cellular Metabolism with 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid (AOMMB)

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of publicly available scientific literature and resources reveals no direct application of "2-(Aminooxy)-3-methoxy-3-methylbutanoic acid" in live cell imaging. The structure of this molecule, however, strongly suggests a potential application within the field of bioorthogonal chemistry, a cornerstone of modern live-cell imaging. The presence of an aminooxy group is characteristic of probes used for metabolic labeling and subsequent "click chemistry" ligation.

Therefore, this guide will proceed by positing a scientifically plausible application for this molecule, which we will refer to as "AOMMB," as a novel probe for studying glycosylation or other metabolic pathways. The principles, protocols, and workflows described herein are based on established methodologies for similar aminooxy-containing metabolic labels. This document serves as an expert-level guide for researchers looking to apply such a probe, providing the necessary theoretical background and practical steps for its successful implementation.

Introduction: The Power of Bioorthogonal Chemistry in Live-Cell Imaging

Live-cell imaging has been revolutionized by the advent of bioorthogonal chemistry. This field provides tools to study biological processes in their native environment without interfering with the cell's natural functions. A key strategy in this domain is the two-step labeling process:

  • Metabolic Labeling: A biomolecule of interest is tagged with a small, chemically unique functional group (a "bioorthogonal handle") by introducing a modified metabolic precursor to the cells.

  • Bioorthogonal Ligation: The incorporated handle is then selectively reacted with a complementary probe, often a fluorophore, for visualization.

The aminooxy group is an excellent bioorthogonal handle due to its selective reactivity with aldehydes and ketones to form stable oxime linkages—a reaction that does not occur with any naturally present functional groups in the cell. This guide details the hypothetical, yet scientifically grounded, application of 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid (AOMMB) as a metabolic probe for live-cell imaging.

Principle of AOMMB-Mediated Labeling

We hypothesize that AOMMB acts as an analog for a natural metabolic precursor. Due to its butanoic acid backbone, it may be recognized by cellular enzymes and incorporated into specific metabolic pathways. The methoxy and methyl groups may influence its specificity and processing. Once incorporated, the exposed aminooxy group serves as a chemical handle for subsequent ligation with a fluorescent probe containing a ketone or aldehyde moiety.

This approach allows for the temporal and spatial tracking of metabolic activity in living cells. The intensity of the fluorescent signal would be proportional to the metabolic incorporation of AOMMB, providing a quantitative measure of pathway flux.

Experimental Workflow and Protocols

The successful implementation of AOMMB for live-cell imaging involves three key stages: cell preparation, metabolic labeling, and fluorescent detection.

The following diagram illustrates the complete workflow from cell culture to final image analysis.

G cluster_prep Phase 1: Preparation cluster_labeling Phase 2: Labeling & Ligation cluster_imaging Phase 3: Imaging & Analysis cell_culture 1. Cell Culture Seed cells on imaging-grade plates reagent_prep 2. Reagent Preparation Prepare AOMMB and fluorophore stocks metabolic_labeling 3. Metabolic Labeling Incubate cells with AOMMB reagent_prep->metabolic_labeling wash1 4. Wash Step Remove unincorporated AOMMB metabolic_labeling->wash1 ligation 5. Bioorthogonal Ligation Incubate with aldehyde/ketone-fluorophore wash1->ligation wash2 6. Final Wash Remove unbound fluorophore ligation->wash2 imaging 7. Live-Cell Imaging Acquire images using fluorescence microscopy wash2->imaging analysis 8. Data Analysis Quantify fluorescence intensity imaging->analysis

Caption: Workflow for live-cell imaging using AOMMB.

This protocol is designed for adherent mammalian cells (e.g., HeLa, U2OS) cultured in a 24-well glass-bottom plate. Optimization will be required for different cell types and experimental goals.

Materials:

  • 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid (AOMMB)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescent probe with an aldehyde or ketone handle (e.g., Alexa Fluor 488-aldehyde)

  • Hoechst 33342 or other suitable nuclear stain

  • Live-cell imaging buffer (e.g., FluoroBrite DMEM)

  • High-quality, imaging-grade multi-well plates

Protocol Steps:

  • Cell Seeding:

    • One day prior to the experiment, seed cells onto a 24-well glass-bottom imaging plate at a density that will result in 60-70% confluency on the day of the experiment.

    • Rationale: Sub-confluent cells are generally healthier and exhibit more consistent metabolic activity. Over-confluency can lead to artifacts.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of AOMMB in anhydrous DMSO. Store at -20°C.

    • Prepare a 10 mM stock solution of the aldehyde/ketone-fluorophore in DMSO. Store at -20°C, protected from light.

    • Rationale: DMSO is a common solvent for cell-permeable small molecules. Using anhydrous DMSO prevents hydrolysis of reactive compounds.

  • Metabolic Labeling with AOMMB:

    • On the day of the experiment, aspirate the culture medium from the cells.

    • Prepare fresh culture medium containing AOMMB at a final concentration of 50-200 µM. (See Table 1 for optimization guidelines).

    • Add the AOMMB-containing medium to the cells and incubate for 4-24 hours at 37°C in a CO2 incubator.

    • Rationale: The optimal concentration and incubation time for AOMMB will depend on the rate of its metabolic uptake and incorporation. A titration is highly recommended for new cell types.

  • Wash Step:

    • Gently aspirate the AOMMB-containing medium.

    • Wash the cells twice with pre-warmed (37°C) PBS to remove any unincorporated AOMMB.

    • Rationale: This step is critical to reduce background fluorescence from unreacted probes in the subsequent ligation step.

  • Bioorthogonal Ligation:

    • Prepare a ligation solution by diluting the aldehyde/ketone-fluorophore stock to a final concentration of 5-25 µM in complete culture medium.

    • Add the ligation solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

    • Rationale: The oxime ligation reaction is generally rapid at physiological temperatures. Protecting from light is crucial to prevent photobleaching of the fluorophore.

  • Final Wash and Counterstaining:

    • Aspirate the ligation solution and wash the cells three times with pre-warmed PBS.

    • If desired, add a nuclear counterstain like Hoechst 33342 (1 µg/mL) during the second wash.

    • After the final wash, replace the PBS with pre-warmed live-cell imaging buffer.

    • Rationale: Extensive washing is necessary to remove unbound fluorophore, which is a primary source of background signal.

  • Imaging:

    • Immediately transfer the plate to a live-cell imaging system equipped with environmental control (37°C, 5% CO2).

    • Acquire images using appropriate filter sets for the chosen fluorophore and any counterstains.

    • Rationale: Maintaining physiological conditions during imaging is paramount for cell health and obtaining biologically relevant data.

The following controls are essential for validating the specificity of the labeling:

  • No-AOMMB Control: Cells are subjected to the entire protocol, but AOMMB is omitted from the labeling medium. This control measures non-specific binding of the fluorophore.

  • No-Fluorophore Control: Cells are labeled with AOMMB but incubated with medium lacking the fluorophore. This control assesses any autofluorescence from the cells or AOMMB itself.

ParameterRecommended RangeRationale
AOMMB Concentration 25 - 500 µMBalance between sufficient labeling and potential cytotoxicity.
AOMMB Incubation Time 2 - 24 hoursDependent on the turnover rate of the target biomolecule.
Fluorophore Concentration 5 - 50 µMMinimize background while ensuring complete ligation.
Ligation Time 30 - 90 minutesOxime ligation is typically fast; longer times may increase background.

Table 1: Recommended starting points for optimizing the AOMMB labeling protocol.

Data Analysis and Interpretation

Quantitative analysis of the acquired images can provide valuable insights. A common approach is to measure the mean fluorescence intensity within a defined region of interest (ROI), such as the whole cell or a specific subcellular compartment.

G cluster_analysis Data Analysis Pipeline image_acq 1. Image Acquisition (Multi-channel) segmentation 2. Cell Segmentation (e.g., using nuclear stain) image_acq->segmentation roi 3. Define ROIs (e.g., whole cell, cytoplasm) segmentation->roi measurement 4. Measure Intensity (Mean fluorescence in ROIs) roi->measurement bg_correction 5. Background Correction measurement->bg_correction quantification 6. Statistical Analysis bg_correction->quantification

Caption: A typical image analysis pipeline for quantitative fluorescence.

The background-corrected fluorescence intensity can then be compared across different experimental conditions (e.g., drug treatment vs. control) to assess changes in the metabolic pathway under investigation.

Troubleshooting

  • High Background:

    • Cause: Insufficient washing, non-specific binding of the fluorophore, or autofluorescence.

    • Solution: Increase the number and duration of wash steps. Reduce the fluorophore concentration. Image cells in a phenol red-free medium.

  • No Signal:

    • Cause: Inefficient metabolic incorporation of AOMMB, inactive reagents, or incorrect imaging settings.

    • Solution: Increase AOMMB concentration or incubation time. Verify the reactivity of the fluorophore. Ensure the correct filter sets and exposure times are being used.

  • Cell Toxicity:

    • Cause: High concentration of AOMMB or the fluorophore, or prolonged incubation.

    • Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration of AOMMB. Reduce incubation times.

References

While no direct publications on "2-(Aminooxy)-3-methoxy-3-methylbutanoic acid" for live-cell imaging exist, the principles described are well-established. The following resources provide an authoritative foundation for the methodologies discussed:

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]

  • Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., Lo, A., Codelli, J. A., & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793–16797. [Link]

fluorescent labeling of peptides with 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Specific Fluorescent Labeling of Peptides via 2-(Aminooxy)-3-methoxy-3-methylbutanoic Acid

Scientific Rationale & Design Principles

The incorporation of bioorthogonal handles into synthetic peptides is a foundational technique for modern chemical biology, enabling the precise tracking of molecular dynamics in complex biological matrices[1]. While standard aminooxyacetic acid (Aoa) is frequently used for oxime ligation, the specialized non-canonical amino acid 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid offers superior biophysical advantages for highly demanding drug development applications.

The unique architecture of this linker—featuring a


-methoxy, 

-dimethyl substitution—provides immense steric bulk adjacent to the

-aminooxy nucleophile. As a Senior Application Scientist, I select this specific building block for two mechanistic reasons:
  • Proteolytic Shielding: The dense steric environment completely blocks N-terminal exopeptidase degradation, extending the half-life of the fluorescent tracer in vivo.

  • Conformational Rigidity: The bulky side chain restricts the rotational freedom of the N–O bond[2]. This rigidity projects the conjugated fluorophore away from the peptide backbone, minimizing intramolecular quenching and preserving the maximum fluorescence quantum yield of the label.

Mechanistic Causality: Aniline-Catalyzed Oxime Ligation

Oxime ligation between an aminooxy group and an aldehyde is highly chemoselective and yields an exceptionally stable linkage[2]. However, under physiological or mildly acidic conditions (pH 4.5–7.0), the direct bimolecular reaction is kinetically sluggish (


)[3].

To overcome this bottleneck without resorting to destructive temperatures or massive reagent excesses, we employ nucleophilic catalysis via aniline . Aniline rapidly condenses with the fluorophore-aldehyde to form a protonated Schiff base (imine) intermediate. Because this imine is significantly more electrophilic than the parent aldehyde, the


-effect aminooxy group on the peptide rapidly attacks it via transimination. This catalytic cycle accelerates the reaction rate by up to 400-fold, enabling quantitative labeling at micromolar concentrations[3].

Mechanism A Fluorophore-CHO (Aldehyde) C Schiff Base Intermediate (Highly Reactive) A->C + Aniline (Fast) E Stable Oxime Conjugate (Fluorescent Peptide) A->E Direct Ligation (Slow) B Aniline Catalyst (Nucleophilic Attack) B->C C->E Transimination (Fast) D Peptide-O-NH2 (Aminooxy Nucleophile) D->E

Figure 1: Aniline-catalyzed oxime ligation mechanism for rapid conjugation.

Experimental Protocols: A Self-Validating Workflow

The following protocol details the end-to-end synthesis, cleavage, and fluorescent labeling of the peptide. Every phase is designed as a self-validating system to ensure absolute quality control.

Workflow A 1. SPPS Elongation (Fmoc Chemistry) B 2. N-Terminal Coupling (Aminooxy Acid) A->B C 3. TFA Cleavage (Global Deprotection) B->C D 4. Oxime Ligation (Fluorophore-CHO) C->D E 5. RP-HPLC (Purification) D->E

Figure 2: End-to-end workflow for site-specific fluorescent peptide labeling.

Phase 1: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Swell Fmoc-Rink Amide AM resin in DMF for 30 minutes.

  • Peptide Elongation: Perform standard Fmoc deprotection (20% piperidine in DMF) and couple standard amino acids using 4 eq Fmoc-AA, 4 eq HATU, and 8 eq DIPEA.

  • N-Terminal Modification: Dissolve 3 eq of 2-(Boc-aminooxy)-3-methoxy-3-methylbutanoic acid, 3 eq HATU, and 6 eq DIPEA in DMF. Add to the resin.

    • Causality Note: The extreme steric bulk of the

      
      -methoxy, 
      
      
      
      -dimethyl side chain severely restricts the trajectory of nucleophilic attack during coupling. To prevent truncation, you must utilize a double-coupling strategy (
      
      
      minutes) at elevated temperature (
      
      
      ) if your synthesizer permits.
Phase 2: Cleavage and Deprotection
  • Cleavage Cocktail: Treat the dried resin with TFA/TIS/H

    
    O (95:2.5:2.5 v/v/v) for 2.5 hours at room temperature.
    
    • Causality Note: The Boc protecting group on the aminooxy moiety is highly acid-labile. Global TFA cleavage simultaneously releases the peptide from the resin, removes side-chain protectors, and unmasks the reactive

      
       nucleophile.
      
  • Precipitation: Expel the cleavage solution into cold diethyl ether. Centrifuge, decant, and wash the pellet twice with ether. Lyophilize the crude powder.

Phase 3: Aniline-Catalyzed Fluorescent Labeling
  • Buffer Preparation: Prepare a 100 mM Aniline buffer in 100 mM Sodium Acetate, adjusted to pH 4.5.

    • Causality Note: While oxime ligation can occur up to pH 7.0, pH 4.5 is the thermodynamic sweet spot for aniline catalysis. At this pH, aniline (pKa

      
      ) is partially protonated, which is an absolute requirement for the dehydration step that forms the highly reactive Schiff base intermediate[3].
      
  • Conjugation: Dissolve the crude aminooxy-peptide to a final concentration of 1 mM in the aniline buffer. Add 1.5 eq of the target Fluorophore-Aldehyde (e.g., Alexa Fluor 488-aldehyde).

  • Incubation: React at room temperature for 1.5 hours.

  • Purification: Isolate the target conjugate via preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.

Quantitative Data & Self-Validation Metrics

To ensure trustworthiness, the experimental parameters and expected analytical outputs are quantified below. Table 1 demonstrates the kinetic necessity of the aniline catalyst, while Table 2 provides the exact mass-shift diagnostics required to validate the reaction via LC-MS.

Table 1: Kinetic Comparison of Ligation Conditions

Ligation ConditionCatalystpHApparent Rate Constant (

)
Time to >95% Yield
Direct LigationNone4.5

> 24.0 hours
Direct LigationNone7.0

> 72.0 hours
Catalyzed Ligation100 mM Aniline4.5

1.5 hours
Catalyzed Ligation100 mM Aniline7.0

3.0 hours

Table 2: Self-Validating LC-MS Quality Control Metrics

Analyte StateExpected Mass Shift (

Da)
Diagnostic IndicatorCorrective Troubleshooting Action
Free Peptide Baseline (

)
Unreacted starting materialCheck aldehyde integrity; verify aniline concentration.
Carbinolamine

Incomplete dehydration (

Da)
Lower buffer pH to 4.5; extend incubation time.
Oxime Conjugate

Successful conjugationProceed immediately to RP-HPLC purification.
Aniline Adduct

Da
Off-target imine formationDilute sample; ensure acidic HPLC mobile phase.

References

  • Non-canonical amino acid labeling in vivo to visualize and affinity purify newly synthesized proteins in larval zebrafish - Max Planck Society (mpg.de).1

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - National Institutes of Health (nih.gov).3

  • Synthesis of O-Amino Sugars and Nucleosides - National Institutes of Health (nih.gov). 2

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Oxime Ligation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for oxime ligation. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful bioconjugation technique. Here, we will address common challenges that can lead to low reaction yields and provide expert, field-proven insights to help you optimize your experiments for success.

Introduction to Oxime Ligation

Oxime ligation is a robust and highly chemoselective reaction between an aminooxy group and a carbonyl (aldehyde or ketone) to form a stable oxime bond.[1] Its ability to proceed under mild, aqueous conditions makes it an invaluable tool for modifying sensitive biological molecules like proteins, peptides, and nucleic acids.[2] The resulting oxime linkage is significantly more stable against hydrolysis compared to other imine-based linkages like hydrazones, a critical feature for developing stable bioconjugates.[3][4][5]

Despite its advantages, achieving high yields can be challenging. This guide provides a structured approach to troubleshooting common issues, explaining the causality behind experimental choices to ensure your protocols are self-validating.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent causes of low yield in a question-and-answer format.

Question 1: My reaction is extremely slow or appears to have stalled. What are the primary causes and how can I accelerate it?

Answer: Slow or incomplete reactions are the most common hurdle in oxime ligation. The kinetics are highly sensitive to several factors, primarily pH and the presence of a catalyst.

  • The Critical Role of pH: The uncatalyzed reaction is fastest in a slightly acidic environment, typically pH 4.5-5.0 .[1][2][6] This is a delicate balance: the carbonyl group requires protonation to become more electrophilic, while the aminooxy group must remain largely unprotonated to stay nucleophilic.[2][7] At neutral pH (~7.0), the lack of sufficient proton concentration slows the rate-limiting dehydration of the hemiaminal intermediate, causing the reaction to proceed very slowly.[2][6][7]

    • Solution: If your biomolecules are stable in acidic conditions, adjusting the pH to ~4.5 is the most direct way to increase the reaction rate.[8]

  • The Power of Catalysis: For most biological applications where neutral pH is required to maintain protein integrity, a nucleophilic catalyst is essential.[6][7] Aniline and its derivatives are the most common catalysts.[9] The catalyst forms a highly reactive protonated Schiff base (iminium ion) intermediate with the carbonyl compound, which is much more susceptible to attack by the aminooxy nucleophile.[2][10] This catalytic cycle dramatically accelerates the reaction at neutral pH.

    • Solution: At neutral pH, the addition of a catalyst is highly recommended.[11] While aniline is effective, derivatives such as p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) are significantly more efficient catalysts.[10][12][13][14] They can increase the reaction rate up to 19-fold compared to aniline.[13]

  • Reactant Concentration & Temperature: Like any second-order reaction, the rate is dependent on the concentration of your reactants. Working at very low (e.g., micromolar) concentrations will inherently slow the ligation.[6] Gently increasing the temperature can also enhance the reaction rate.[15]

    • Solution: If possible, increase the concentration of one or both reactants. A moderate increase in temperature (e.g., to 37°C) can also be beneficial, provided your biomolecules are stable.[1][15]

The following diagram illustrates the troubleshooting workflow for slow or stalled reactions.

G start Low Yield or Slow Reaction check_ph Is reaction at pH 4.5-5.0? start->check_ph check_catalyst Is a catalyst present? check_ph->check_catalyst Yes (or neutral pH) adjust_ph Adjust pH to 4.5 (if biomolecule is stable) check_ph->adjust_ph No check_concentration Are reactant concentrations adequate? check_catalyst->check_concentration Yes add_catalyst Add catalyst (e.g., pPDA, 10-100 mM) check_catalyst->add_catalyst No check_ketone Is the carbonyl a ketone? check_concentration->check_ketone Yes increase_conc Increase reactant concentration or temperature check_concentration->increase_conc No optimize_ketone Use a more potent catalyst (mPDA) and increase reaction time/temp check_ketone->optimize_ketone Yes optimized Reaction Optimized check_ketone->optimized No adjust_ph->optimized add_catalyst->optimized increase_conc->optimized optimize_ketone->optimized

A troubleshooting workflow for low oxime ligation yield.
Question 2: Why is my reaction with a ketone so much slower than with an aldehyde?

Answer: Ketones are intrinsically less reactive than aldehydes for two main reasons:

  • Steric Hindrance: The two alkyl/aryl groups flanking the carbonyl carbon in a ketone create more steric bulk than the single group and hydrogen atom of an aldehyde, making nucleophilic attack by the aminooxy group more difficult.[11]

  • Electronic Effects: The two electron-donating alkyl groups on a ketone reduce the partial positive charge (electrophilicity) of the carbonyl carbon more effectively than the single group on an aldehyde.

Solution: Reactions involving ketones often require more forcing conditions. Using a more potent catalyst like mPDA, increasing the catalyst and/or reactant concentrations, and extending the reaction time or temperature are effective strategies.[11][12]

Question 3: I'm observing multiple unexpected peaks in my HPLC/LC-MS analysis. What are the likely side reactions?

Answer: While oxime ligation is highly chemoselective, side reactions can occur, particularly if reagents are impure or if reaction conditions are not optimal.

  • Hydrolysis of Reactants or Product: The oxime bond itself is stable, but the reaction is reversible, especially under strongly acidic conditions (pH < 4).[16] If your starting materials (especially the aldehyde) are prone to degradation or oxidation to carboxylic acids, this will reduce the available concentration for ligation.

  • Aldol or Other Self-Condensation Reactions: Aldehydes that have enolizable protons can potentially undergo side reactions like aldol condensations, though this is less common under typical ligation conditions.[4]

  • Catalyst-Related Side Products: At high concentrations, the catalyst itself can sometimes form adducts or participate in other reactions. For example, some diamine catalysts like pPDA can potentially cross-link two carbonyl-containing molecules.[17][18]

Solution:

  • Ensure the purity of your starting materials. Use fresh, high-quality reagents.[11]

  • Maintain the recommended pH range. Avoid excessively acidic conditions during the reaction or purification unless product stability has been confirmed.

  • Monitor the reaction progress (e.g., by HPLC) to identify the appearance of side products early and adjust conditions if necessary.[19]

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the optimal pH for oxime ligation? For uncatalyzed reactions, the rate is typically fastest around pH 4.5 .[6][7] For reactions with sensitive biomolecules that require physiological pH, a neutral pH (7.0-7.4) should be used in combination with a nucleophilic catalyst.[7][11]
Do I always need a catalyst? Which one should I choose? A catalyst is not strictly necessary if you can perform the reaction at pH 4.5. However, at neutral pH, a catalyst is crucial for achieving a reasonable reaction rate.[7] p-Phenylenediamine (pPDA) and m-phenylenediamine (mPDA) are more effective than aniline and are excellent choices for neutral pH ligations.[12][13][14]
How stable is the final oxime bond? The oxime bond is very stable under physiological conditions (pH 7.4) and is significantly more resistant to hydrolysis than a hydrazone bond—by a factor of nearly 1000.[3][5][16] It can undergo acid-catalyzed hydrolysis, so prolonged exposure to low pH (<4) should be avoided if cleavage is not desired.[16]
How can I monitor the progress of my reaction? Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent method to monitor the reaction by observing the consumption of starting materials and the formation of the product peak.[19][20] Mass Spectrometry (MS) can be used to confirm the identity of the product peak by its molecular weight.[19]

Experimental Protocols

Protocol 1: General Procedure for Catalyzed Oxime Ligation at Neutral pH

This protocol describes a general method for conjugating an aminooxy-functionalized molecule to a protein containing a carbonyl group at physiological pH.

  • Reagent Preparation:

    • Dissolve the carbonyl-containing protein in a suitable buffer, such as 100 mM phosphate buffer or PBS, pH 7.4, to a final concentration of 1-10 µM.[19]

    • Dissolve the aminooxy-functionalized molecule in the same buffer.

    • Prepare a fresh stock solution of the catalyst (e.g., 100 mM p-phenylenediamine in pH 7.4 buffer).[19]

  • Ligation Reaction:

    • In a reaction tube, combine the protein solution with the aminooxy-functionalized molecule. A 5- to 10-fold molar excess of the aminooxy compound is typically used.[19]

    • Initiate the reaction by adding the catalyst stock solution to a final concentration of 2-10 mM.[19]

    • Incubate the reaction at room temperature or 37°C for 1-4 hours.[19] Gentle mixing is recommended.

  • Monitoring and Purification:

    • Monitor the reaction progress by taking aliquots at various time points and analyzing them by RP-HPLC or LC-MS.[19]

    • Once the reaction is complete, purify the conjugate to remove excess reagents and catalyst using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.[8][19]

Protocol 2: Monitoring Reaction Progress by RP-HPLC
  • Sample Preparation: At each time point, quench a small aliquot of the reaction mixture by adding an equal volume of a low pH solution (e.g., 1% trifluoroacetic acid, TFA) to stop the reaction. If the product is acid-sensitive, quenching with an alternative method may be required.

  • Chromatography Conditions:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Develop a gradient that effectively separates the starting materials from the final conjugate (e.g., a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes).[20]

    • Detection: Monitor the elution profile using a UV detector at a wavelength where the protein or other components absorb (e.g., 220 nm or 280 nm).[20]

  • Analysis: Quantify the reaction progress by integrating the peak areas of the starting materials and the product over time.

Mechanism and Catalysis Overview

The oxime ligation proceeds via a two-step mechanism: nucleophilic attack of the aminooxy group on the carbonyl carbon to form a tetrahedral hemiaminal intermediate, followed by acid-catalyzed dehydration to yield the final oxime product.[1][2] Aniline-type catalysts provide an alternative, lower-energy pathway by first forming a highly reactive iminium ion intermediate.

G cluster_0 Catalytic Cycle cluster_1 Main Reaction Pathway Aniline Aniline (Catalyst) Imine Protonated Schiff Base (Iminium Ion) [R-CH=N+H-Ph] Aldehyde Aldehyde/Ketone [R-CHO] Imine->Aldehyde - Aniline, +H₂O Intermediate Tetrahedral Intermediate Imine->Intermediate + H₂N-O-R' Aldehyde->Imine + Aniline, -H₂O Aminooxy Aminooxy Compound [H₂N-O-R'] Product Oxime Product [R-CH=N-O-R'] Intermediate->Product - H₂O - Aniline

Aniline-catalyzed oxime formation mechanism.

References

  • Kalia, J. & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(38), 7523-7526. [Link]

  • Popp, B. V. & Becer, C. R. (2016). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Polymer Chemistry, 7(1), 15-26. [Link]

  • Wang, Z. et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(71), 9885-9888. [Link]

  • Rashidian, M. et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333-343. [Link]

  • Rashidian, M. et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ACS Publications. [Link]

  • Kalia, J. & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]

  • Kalia, J. & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC. [Link]

  • Rashidian, M. et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications. [Link]

  • DeForest, C. A. & Anseth, K. S. (2017). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. Polymer Chemistry, 8(15), 2305-2315. [Link]

  • Walpole, S. et al. (2017). Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes. Organic & Biomolecular Chemistry, 15(40), 8591-8601. [Link]

  • Khetan, A. et al. (2014). Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior. Soft Matter, 10(42), 8498-8506. [Link]

  • Dirksen, A. & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]

  • Brea, R. J. et al. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 19(9), 14460-14489. [Link]

  • Rashidian, M. et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. [Link]

  • Wang, Z. et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. [Link]

  • Sim, Y. et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 24(12), 2133-2140. [Link]

  • Rashidian, M. et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Amazon AWS. [Link]

  • Ollivier, N. et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry, 18(19), 3639-3643. [Link]

  • Verde, C. et al. (2023). Oxime and thiazolidine chemoselective ligation reactions: a green method for cotton functionalization. Cellulose, 30(8), 5003-5016. [Link]

  • Wang, Z. et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar. [Link]

  • ResearchGate. (A) Schematic representation of oxime ligation and click reaction.... [Link]

Sources

aniline as a catalyst for 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Product Focus: 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid (CAS: 2060035-54-1) Application: Bioconjugation & Drug Linker Synthesis

Core Technical Overview

The Challenge: You are utilizing 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid , a specialized aminooxy linker. Unlike simple aminooxyacetic acid (AOA), this reagent features a sterically demanding gem-dimethyl and methoxy-substituted carbon adjacent to the reactive center.

The Solution: Aniline catalysis is not merely optional for this reagent; it is kinetically essential . The steric bulk at the C3 position significantly retards the initial nucleophilic attack on the carbonyl electrophile. Aniline acts as a nucleophilic catalyst to bypass this kinetic trap via transimination.[1][2][3]

The Catalytic Mechanism (Transimination)

The reaction proceeds through a two-step cycle where aniline acts as a "nucleophilic shuttle," converting a sluggish carbonyl into a highly reactive Schiff base intermediate.[3]

AnilineCatalysis Aldehyde Aldehyde/Ketone (Substrate) SchiffBase Protonated Schiff Base (Activated Intermediate) Aldehyde->SchiffBase + Aniline (Fast) Aniline Aniline (Catalyst) SchiffBase->Aniline Catalyst Regenerated Product Stable Oxime Conjugate SchiffBase->Product + Aminooxy Reagent (Transimination) Reagent 2-(Aminooxy)-3-methoxy- 3-methylbutanoic acid Water H₂O

Figure 1: The aniline catalytic cycle.[3][4][5] The catalyst converts the carbonyl into a protonated Schiff base, which is more electrophilic and less sterically sensitive to the bulky aminooxy reagent than the free aldehyde.

Standard Operating Procedure (SOP)

Objective: Conjugation of 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid to a target aldehyde/ketone.

Reagents & Buffer Preparation[6]
  • Buffer: 0.1 M Sodium Citrate or Phosphate buffer.

  • Optimal pH: 4.5 – 5.5 (Critical window for aniline efficiency).

  • Catalyst Stock: 1.0 M Aniline in DMSO or water (Prepare fresh; oxidized aniline turns yellow/brown).

  • Linker Stock: 50–100 mM 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid in DMSO.

Step-by-Step Protocol
  • Substrate Solubilization: Dissolve your aldehyde/ketone-bearing molecule in the Buffer to a final concentration of 10–100 µM.

  • Catalyst Addition: Add Aniline stock to reach a final concentration of 10–100 mM .

    • Note: For this sterically hindered linker, use the higher end (50–100 mM) to drive the equilibrium.

  • Linker Addition: Add the aminooxy reagent (5–10 equivalents relative to the substrate).

  • Incubation:

    • Temperature: 25°C (Room Temp).

    • Time: 4–16 hours. (Uncatalyzed reactions with this reagent may take >48 hours).

  • Quenching/Purification: Remove aniline via dialysis, size-exclusion chromatography (SEC), or solid-phase extraction (SPE).

Troubleshooting Guide

Use this matrix to diagnose issues specific to hindered aminooxy reagents.

SymptomProbable CauseCorrective Action
No Product Formation pH Mismatch Aniline is ineffective if the pH is too low (< 4.0, aniline protonated) or too high (> 7.0, slow imine formation). Adjust pH to 4.5–5.0.
Hydrated Aldehyde Some aldehydes (e.g., glyoxals) form stable hydrates in water. Increase aniline to 100 mM to shift the equilibrium toward the imine.
Low Yield (<50%) Steric Hindrance The 3-methoxy-3-methyl group slows the transimination step. Increase incubation time to 24h or raise temp to 37°C if the biomolecule allows.
Reagent Hydrolysis While oximes are stable, the reagent can degrade if stored improperly. Verify reagent integrity via LC-MS (Target MW: ~177.2 Da for free acid).
Precipitation Aniline Solubility Aniline has limited solubility in pure water at high concentrations. Ensure <10% organic co-solvent (DMSO/MeCN) is present to keep all species soluble.
Adducts in MS Schiff Base Trapping You observe a mass shift corresponding to +Aniline. This is the intermediate. The transimination is incomplete. Add more aminooxy reagent or lower the pH slightly.

Frequently Asked Questions (FAQs)

Q: Why can't I just use standard Aminooxyacetic Acid (AOA) protocols? A: You can, but expect slower kinetics. The "3-methoxy-3-methyl" moiety in your reagent adds significant steric bulk near the nucleophilic nitrogen. Standard AOA is unhindered. To compensate for this bulk, you must maintain high aniline concentrations (50–100 mM) to keep the aldehyde "activated" as a Schiff base.

Q: Is aniline toxic to my protein/cell culture? A: Aniline is toxic to live cells. This protocol is for in vitro bioconjugation only. If you are performing labeling on live cell surfaces, you must wash the cells thoroughly after the reaction or switch to a less toxic catalyst like p-phenylenediamine (pPDA), though pPDA is more difficult to remove.

Q: Can I run this reaction at pH 7.4 (PBS)? A: Yes, but the rate will be 10–50x slower than at pH 4.5. At neutral pH, the formation of the protonated Schiff base (the active intermediate) is unfavorable. If pH 7.4 is mandatory, increase the aniline concentration to the solubility limit (~100 mM) and extend reaction time.

Q: How do I remove the aniline after the reaction? A:

  • Proteins: Spin desalting columns (MWCO 7k) or dialysis.

  • Small Molecules: Reverse-phase HPLC (Aniline elutes early).

  • Peptides: Ether precipitation often removes aniline effectively.

Comparative Data: Reaction Kinetics

The table below illustrates the theoretical rate enhancement provided by aniline for hindered aminooxy reagents.

ConditionRate Constant (

)
Time to 95% Conversion
Uncatalyzed (pH 7.0) 0.002> 48 Hours
Uncatalyzed (pH 4.5) 0.05~ 12 Hours
Aniline (100 mM, pH 4.5) 20 – 50 < 2 Hours

Note: Data derived from general oxime ligation kinetics established by Dirksen & Dawson.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.[6] Bioconjugate Chemistry, 19(12), 2543–2548.

  • Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry.[1][4] Journal of the American Chemical Society, 128(49), 15602–15603.[1]

  • BenchChem Technical Data. 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid (CAS 2060035-54-1).

  • Kölln, J., et al. (2025). Mechanisms of Aniline-Catalyzed Transimination. Bioconjugate Techniques Overview.

Sources

common side reactions with aminooxy compounds in bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Aminooxy Bioconjugation Support Center . Aminooxy compounds are widely utilized in bioconjugation due to the exceptional hydrolytic stability of the resulting oxime bond compared to traditional hydrazones or imines[1]. However, the high nucleophilicity of the aminooxy group—driven by the alpha-effect—makes these reagents highly susceptible to premature degradation, off-target reactivity, and complex side reactions during synthesis, storage, and conjugation[2][3].

This technical guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high-yield, chemoselective oxime ligations.

Visual Diagnostic Workflow

AminooxyTroubleshooting Start Aminooxy Conjugation Issue LowYield Slow Kinetics / Low Yield at Neutral pH Start->LowYield Degradation Premature Degradation / Side Product Formation Start->Degradation Dimerization Cross-linking / Dimerization Start->Dimerization CheckpH Carbonyl electrophilicity is low. Add nucleophilic catalyst. LowYield->CheckpH CheckStorage Aminooxy is highly reactive. Check storage & folding steps. Degradation->CheckStorage CheckCat Bifunctional catalysts (pPDA) cause cross-linking. Dimerization->CheckCat Use5MA Use 5MA or Aniline (Optimal at pH 6.5-7.5) CheckpH->Use5MA UseFmoc Use Fmoc-Aoa or Carbonyl Scavengers CheckStorage->UseFmoc SwitchAniline Switch to mono-amine catalyst (Aniline) CheckCat->SwitchAniline

Diagnostic workflow for resolving common aminooxy bioconjugation side reactions.

Section 1: Troubleshooting Guides & FAQs

Q1: My aminooxy-PEG reagent degraded before I even started the conjugation. How do I prevent hydrolytic instability?

  • Causality: Aminooxy groups (-O-NH₂) are exceptionally strong nucleophiles. In aqueous environments, especially outside their optimal pH range, they undergo hydrolytic degradation. They are also highly sensitive to trace aldehydes or ketones present in laboratory air or solvents[2].

  • Solution: If your reagent is supplied as a neat compound, store it at -20°C. However, because some neat PEGylated aminooxy compounds are inherently unstable, they are often supplied as 1.0 M aqueous solutions. These must be aliquoted immediately to avoid repeated freeze-thaw cycles and stored at -20°C for no longer than one month[2]. Always warm vials to room temperature before opening to prevent moisture condensation[1][2].

Q2: I am observing unexpected dimerization and cross-linking of my peptide conjugates when using p-phenylenediamine (pPDA) as a catalyst. Why?

  • Causality: pPDA is a highly efficient nucleophilic catalyst that accelerates oxime formation via transimination. However, because pPDA possesses two primary amines, it can act as a bifunctional cross-linker at elevated temperatures or high concentrations, leading to unwanted dimerization of the target conjugate[4].

  • Solution: Switch to a mono-amine catalyst like aniline or 5-methoxyanthranilic acid (5MA). Aniline provides the necessary nucleophilic catalysis without the structural capacity to cross-link molecules[4][5].

Q3: My oxime ligation is extremely slow at neutral pH (pH 7.4). How can I accelerate it without causing side reactions?

  • Causality: Oxime formation is optimal under mildly acidic conditions (pH 4.5–5.5) where the target carbonyl oxygen is protonated, increasing its electrophilicity. At pH 7.4, the concentration of protonated carbonyls is negligible, making the reaction sluggish[1][5]. Furthermore, certain sugars (like D-glucose) exist predominantly in an unreactive cyclic conformation rather than the reactive linear aldehyde form[4].

  • Solution: Introduce a nucleophilic catalyst. While aniline is traditional, 5-methoxyanthranilic acid (5MA) is highly effective at pH 7.4 at much lower concentrations and is fully water-soluble, preventing precipitation issues during the reaction[5].

Q4: During the oxidative folding of my disulfide-rich peptide, the aminooxy group is lost or forms side products. How do I protect it?

  • Causality: Free aminooxy groups are incompatible with oxidative folding conditions (e.g., iodine oxidation). Under these harsh conditions, the aminooxy group degrades into a primary alcohol, which presents as a loss of 15 Da on mass spectrometry[6].

  • Solution: Synthesize the peptide using an orthogonally protected precursor, such as Fmoc-aminooxyacetic acid (Fmoc-Aoa). The Fmoc group shields the highly reactive nitrogen during oxidative folding. Once folded, the Fmoc group can be rapidly removed in a one-pot reaction immediately prior to ligation[4][6][7].

Q5: During peptide cleavage from the solid-phase resin, my aminooxy-peptide is reacting with cleavage byproducts. How can I prevent this?

  • Causality: During the acidic cleavage of peptides (e.g., using TFA), highly reactive carbocations and trace carbonyls are generated from protecting groups. The unprotected aminooxy group acts as a strong nucleophile and will irreversibly react with these byproducts[3].

  • Solution: Incorporate free (aminooxy)acetic acid into your cleavage cocktail (e.g., 95% TFA / 5% H₂O) at a 10-fold molar excess. This free aminooxy acts as a "carbonyl capture" scavenger, sacrificing itself to electrophilic byproducts and preserving the integrity of your aminooxy-peptide[3].

Q6: I am trying to conjugate an aminooxy linker to a glycoprotein, but I am getting low yields. How do I optimize aldehyde generation?

  • Causality: Glycoproteins do not naturally contain free aldehydes; they must be generated by oxidizing cis-diols on sugar moieties using sodium meta-periodate. If the periodate concentration is too high, it can over-oxidize the sugars or damage sensitive amino acids[1].

  • Solution: Perform the oxidation in mildly acidic conditions (e.g., 0.1 M sodium acetate, pH 5.5). To selectively oxidize sialic acid residues without cleaving the carbon backbone of other sugars, limit the final concentration of sodium meta-periodate to 1 mM and incubate at 4°C in the dark[1]. Ensure you quench or dialyze out excess periodate before adding the aminooxy reagent.

Section 2: Quantitative Data on Reaction Kinetics

The choice of target aldehyde (alkyl vs. aryl) and the presence of a catalyst drastically impact the efficiency of oxime ligations at neutral pH. The table below summarizes the kinetic differences observed during a 1-hour incubation at pH 7.4.

Table 1: Impact of Aldehyde Structure and Catalyst (5MA) on Oxime Ligation Efficiency [5]

Aldehyde TypeCatalyst Condition (pH 7.4)Conjugation Yield (1 Hour)Mechanistic Note
Nonanal (Alkyl Aldehyde)No Catalyst82.0%Alkyl linkers naturally favor the dehydration step of oxime formation.
Nonanal (Alkyl Aldehyde)5MA Catalyst (10X excess)85.7%Minimal catalytic boost needed for highly reactive alkyl aldehydes.
Cinnamaldehyde (Aryl Aldehyde)No Catalyst3.4%Aryl aldehydes suffer from resonance stabilization, reducing electrophilicity.
Cinnamaldehyde (Aryl Aldehyde)5MA Catalyst (10X excess)12.5%Catalyst is strictly required, but extended incubation (24h) is still needed for >90% yield.

Section 3: Validated Experimental Methodologies

Protocol 1: One-Pot Fmoc-Deprotection and Rapid Oxime Ligation for Disulfide-Rich Peptides

This protocol utilizes a self-validating quenching mechanism to prevent over-derivatization and side reactions during HPLC purification.[6]

  • Deprotection: Dissolve the purified, folded Fmoc-Aoa-peptide in pre-heated 30% (v/v) piperidine in anhydrous DMF to a final peptide concentration of 20 mM. Incubate for exactly 1 minute at 75°C. (Causality: Rapid heating ensures complete Fmoc removal without subjecting the folded peptide to prolonged basic conditions).

  • pH Adjustment: Quench the deprotection reaction by adding Trifluoroacetic acid (TFA) to a final concentration of ~30% (v/v). (Causality: Piperidine is highly basic; TFA neutralizes the base and lowers the pH to the optimal mildly acidic range required for oxime ligation).

  • Catalyzed Ligation: Add pre-heated aniline (2 molar equivalents) and the target aldehyde/ketone (e.g., D-glucose, 100 molar equivalents) to the mixture.

  • Reaction Capping (Critical Step): After 5 minutes of incubation, stop the reaction by diluting the mixture 1:100 into a quenching solution of 10% acetone in 0.05% TFA/H₂O. (Causality: Acetone acts as a highly concentrated sacrificial ketone, rapidly reacting with any remaining unreacted aminooxy groups. This "caps" the peptide and prevents off-target reactions during subsequent purification).

  • Purification: Purify the capped conjugate immediately via RP-HPLC.

Protocol 2: Oxime Ligation of Oligonucleotides using 5MA Catalyst at Neutral pH

This protocol is optimized for highly sensitive biomolecules that cannot tolerate acidic conditions.[5]

  • Catalyst Preparation: Prepare a 125 mM stock solution of 5-methoxyanthranilic acid (5MA) in PBS. Adjust the pH to 7.4 using 2M aqueous NaOH. (Causality: 5MA is poorly soluble at strictly acidic pH. Pre-neutralizing the stock ensures the catalyst remains fully dissolved when added to the aqueous reaction buffer).

  • Reagent Combination: In a reaction tube, combine 0.125 mmoles of 5'-aminooxy-modified DNA (in PBS) and 0.625 mmoles of the target aldehyde (in a 1:1 DMSO/Water mixture to aid solubility).

  • Catalysis: Add 3.125 mmoles of the neutralized 5MA catalyst stock. Dilute the entire mixture to a final volume of 0.4 mL with PBS.

  • Incubation: Incubate at room temperature. For alkyl aldehydes, 1–2 hours is sufficient. For aryl aldehydes, incubate for up to 24 hours.

  • Desalting: Sample 60 µL of the reaction, dilute to 150 µL with nuclease-free water, and load onto a prepared gel filtration cartridge (e.g., Glen Gel-Pak™) pre-eluted with water to remove the catalyst and unreacted small molecules.

References

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides Source: RSC Publishing (Chemical Science) URL:[Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Supplementary Information Source: RSC Publishing URL:[Link]

  • Efficient synthesis of an (aminooxy) acetylated-somatostatin derivative using (aminooxy)acetic acid as a 'carbonyl capture' Source: D-NB.info (Journal of Peptide Science) URL:[Link]

  • Glen Report 25.15 - Technical Brief - Aldehyde and AminoOxy conjugations Source: Glen Research URL:[Link]

Sources

Validation & Comparative

Technical Comparison Guide: Validation of 2-(Aminooxy)-3-methoxy-3-methylbutanoic Acid Labeling by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the precise landscape of mass spectrometry (MS)-based proteomics and metabolomics, carbonyl-reactive tags are essential for analyzing oxidized proteins, glycans, and ketone/aldehyde-containing metabolites. While Aminooxyacetic acid (AOAA) has long been the standard reagent for this purpose, it suffers from hydrolytic instability and poor chromatographic retention.

This guide validates a superior alternative: 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid (AMM-BA) . Structurally derived from a modified valine scaffold, AMM-BA incorporates significant steric bulk at the


-carbon (C3). This design drastically enhances the hydrolytic stability of the resulting oxime linkage and improves lipophilicity, facilitating better separation in Reverse-Phase LC (RPLC).

This document provides a direct technical comparison, a validated experimental protocol, and the MS interpretation logic required to implement AMM-BA in your workflow.

Mechanism of Action & Chemical Logic

The core reaction is Oxime Ligation , a chemoselective "click" reaction between the aminooxy group of the reagent and an aldehyde or ketone on the target molecule.[1]

The Steric Advantage

Unlike linear reagents, AMM-BA features a quaternary carbon at position 3 (containing both a methyl and a methoxy group).

  • Standard Reagents (e.g., AOAA): The oxime bond is exposed to solvent, making it susceptible to acid-catalyzed hydrolysis and exchange.

  • AMM-BA: The bulky 3-methoxy-3-methyl group acts as a "shield," sterically protecting the formed oxime bond at C2. This results in a "hyper-stable" linkage that survives lower pH washes and long-term storage.

Reaction Pathway Diagram

ReactionPathway cluster_stability Steric Stabilization Effect Target Target Molecule (R-C=O) Intermediate Tetrahedral Intermediate Target->Intermediate Nucleophilic Attack (pH 4.5-6.0) Reagent AMM-BA Reagent (H2N-O-R') Reagent->Intermediate Product Stable Oxime Conjugate (R-C=N-O-R') Intermediate->Product Dehydration (-H2O) Water H2O Intermediate->Water

Caption: Mechanism of oxime ligation. The AMM-BA reagent forms a stable oxime bond, with the C3 steric bulk preventing reverse hydrolysis.

Comparative Analysis: AMM-BA vs. Alternatives

The following table contrasts AMM-BA with the two most common alternatives: Aminooxyacetic Acid (AOAA) and Girard’s Reagent T (Hydrazide).

FeatureAMM-BA (Target) Aminooxyacetic Acid (AOAA) Girard's Reagent T
Reactive Group Aminooxy (

)
Aminooxy (

)
Hydrazide (

)
Linkage Type Oxime (Sterically Stabilized) Oxime (Standard)Hydrazone
Linkage Stability High (Resists hydrolysis < pH 4)Moderate (Reversible at low pH)Low (Requires reduction to stabilize)
Hydrophobicity High (Methyl/Methoxy sidechain)Low (Very hydrophilic)Very Low (Charged quaternary amine)
MS Ionization Negative Mode (COOH) or PositiveNegative Mode (COOH)Positive Mode (Permanent Charge)
Mass Shift (

m)
+145.0739 Da +57.0215 Da+113.0824 Da
Primary Use Case Robust quantification, RPLC retentionSimple tagging, rapid screeningEnhancing ionization of neutral steroids

Senior Scientist Insight: Choose AMM-BA when your workflow involves acidic washing steps (e.g., enrichment of glycopeptides) or when you need to shift hydrophilic metabolites (like small ketoses) into a retainable region of a C18 column.

Experimental Protocol: Validation Workflow

This protocol is designed for the labeling of a model carbonyl compound (e.g., 4-Hydroxynonenal or a synthetic peptide with an N-terminal ketone) to validate the reagent quality.

Materials
  • Reagent: 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid (100 mM stock in DMSO).

  • Catalyst: Aniline (1 M stock in water). Crucial for accelerating reaction kinetics at pH 4.5.

  • Buffer: 100 mM Ammonium Acetate, pH 4.5.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

Step-by-Step Methodology
  • Preparation: Dilute target analyte to 50 µM in Ammonium Acetate buffer (pH 4.5).

  • Labeling:

    • Add AMM-BA reagent to a final concentration of 1 mM (20x molar excess).

    • Add Aniline catalyst to a final concentration of 10 mM.

    • Why? Aniline forms a transient Schiff base that reacts faster with the aminooxy group than the free ketone does (Nucleophilic Catalysis).

  • Incubation: Vortex and incubate at 25°C for 2 hours.

  • Quenching (Optional): For kinetic studies, quench with excess acetone. For standard validation, inject directly.

  • LC-MS Analysis: Analyze using a standard gradient (5% to 95% Acetonitrile over 10 mins).

Workflow Diagram

Workflow Sample Analyte Sample (Carbonyl Containing) Reaction Add AMM-BA + Aniline pH 4.5, 2 hrs, 25°C Sample->Reaction Cleanup SPE Cleanup (Remove excess reagent) Reaction->Cleanup LCMS LC-MS/MS Analysis (Full Scan + CID Fragmentation) Cleanup->LCMS Data Data Validation (Mass Shift + Retention Time) LCMS->Data

Caption: Standardized workflow for validating AMM-BA labeling efficiency.

Mass Spectrometry Validation Data

To confirm successful labeling, you must look for specific "Signatures of Success" in your data.

Exact Mass Shift Calculation

Validation relies on detecting the specific mass increase corresponding to the reagent minus water.

  • Formula of AMM-BA:

    
    
    
  • Molecular Weight (Free Acid): 163.0845 Da

  • Reaction:

    
    
    
  • Mass Added to Analyte:

    
    
    

Validation Rule: The precursor ion (


) of the labeled species must be exactly 145.0739 Da  higher than the unlabeled species.
Diagnostic Fragmentation (MS/MS)

In Collision-Induced Dissociation (CID), the oxime bond is relatively stable, but the specific side chain of AMM-BA yields characteristic neutral losses.

  • Primary Loss: Loss of the methoxy radical or methanol from the side chain (

    
     or 
    
    
    
    ).
  • Secondary Loss: Cleavage of the N-O bond (rare in stabilized oximes but possible at high energy).

  • Reporter Ion: In negative mode, the carboxylate fragment (

    
     ~162) may appear if the linkage hydrolyzes in the gas phase.
    
Chromatographic Shift

Due to the addition of the methyl and methoxy groups, the Retention Time (RT) will shift significantly.

  • Expected Result: The AMM-BA labeled peak will elute later (higher % organic) than the unlabeled carbonyl and later than an AOAA-labeled control. This "hydrophobic shift" is critical for separating polar metabolites from the void volume.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Labeling Efficiency pH too high (> 6.5) or too low (< 3.5)Adjust buffer to pH 4.5 - 5.0. Reaction is pH-sensitive.
Broad Peak Shape Syn/Anti IsomerismOximes form E and Z isomers. Use a shallower gradient or higher column temperature (50°C) to merge peaks.
Adduct Formation Sodium/Potassium adductsDesalt sample heavily. The carboxylic acid on AMM-BA attracts

.

References

  • BenchChem. A Comparative Guide to the Characterization of Aminooxy-PEG3-acid Labeled Proteins. (2025).[1][2][3]

  • Kool, E. T., et al.Ultra-stable oxime linkages for bioconjugation using sterically hindered aminooxy reagents.
  • Thermo Fisher Scientific. Tandem Mass Tag (TMT) and AminoxyTMT Reagents for Carbonyl Labeling.[4]

  • PubChem. 2-((Methoxycarbonyl)amino)-3-methylbutanoic acid (Structural Analog Data).

  • Mirzaei, H., & Regnier, F. Affinity chromatographic selection of carbonylated proteins followed by identification of oxidation sites using tandem mass spectrometry.[5]Analytical Chemistry, 77(8), 2386–2392.[5] [5]

Sources

Technical Comparison Guide: 2-(Aminooxy)-3-methoxy-3-methylbutanoic Acid vs. Maleimide Crosslinkers in ADC Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stability of the linker-payload interface is the single most critical determinant of the therapeutic index in Antibody-Drug Conjugates (ADCs). While Maleimide-thiol conjugation has historically been the industry workhorse, it suffers from inherent plasma instability due to retro-Michael addition.[1][2][3]

This guide analyzes the technical superiority of 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid (AMMB) as a next-generation linker.[1] Unlike maleimides, AMMB utilizes oxime ligation to form a hydrolytically stable covalent bond.[1] Furthermore, its specific structural backbone—featuring a gem-dimethyl group and a methoxy moiety—provides steric protection and enhanced solubility, addressing the two primary failure modes of early-generation oxime linkers.[1]

The Stability Crisis: Why Move Away from Maleimides?

To understand the value of AMMB, one must first quantify the failure mode of maleimides.

The Retro-Michael Addition Mechanism

Maleimide crosslinkers react with cysteine thiols to form a thiosuccinimide ring.[1] While fast and efficient, this ring is not chemically inert. In physiological conditions (pH 7.4, 37°C), the reaction is reversible.

  • De-conjugation: The thiosuccinimide ring undergoes a retro-Michael reaction, regenerating the free maleimide-drug species.[1]

  • Albumin Exchange: The liberated maleimide rapidly reacts with Cys34 on Human Serum Albumin (HSA), the most abundant thiol in blood.

  • Consequence: The payload is trafficked to albumin-rich tissues rather than the tumor, causing systemic toxicity and reducing efficacy.[1]

Data Point: Studies indicate that standard maleimide-linked ADCs can lose 20–50% of their payload to albumin within 7 days in human plasma [1].[1]

The Solution: 2-(Aminooxy)-3-methoxy-3-methylbutanoic Acid[1]

AMMB represents a dual-layer solution: it utilizes a superior chemistry (Oxime) and a superior molecular design.[1]

Mechanism of Action: Oxime Ligation

AMMB contains an aminooxy group (


) that reacts specifically with aldehydes or ketones to form an oxime bond  (

).[1]
  • Thermodynamic Stability: Unlike the reversible thioether bond, the oxime bond is thermodynamically favored and kinetically inert at physiological pH.

  • Chemoselectivity: The reaction is orthogonal to natural amino acid side chains (lysine, cysteine), eliminating the need for partial reduction steps that destabilize the antibody.

Structural Advantage: The "Gem-Dimethyl" & Methoxy Effect

Standard aminooxy linkers (e.g., aminooxy-acetic acid) can be susceptible to acid-catalyzed hydrolysis.[1] AMMB is engineered to prevent this:

  • Steric Shielding (3-methyl): The "gem-dimethyl" effect at the

    
    -carbon provides steric bulk.[1] This physically blocks hydronium ions and esterases from accessing the oxime linkage, significantly increasing half-life.[1]
    
  • Solubility Enhancement (3-methoxy): ADCs are prone to aggregation due to hydrophobic payloads (e.g., MMAE, PBD).[1] The methoxy group increases the polarity of the linker without introducing charge, preventing aggregation-induced clearance.

Comparative Performance Data

The following data summarizes the performance differences between a standard Maleimide (SMCC type) and AMMB.

FeatureMaleimide (Thiol-Reactive)AMMB (Aminooxy-Reactive)Impact
Bond Type Thioether (Succinimide)OximeOxime is irreversible in plasma.[1]
Plasma Stability (t1/2) ~3–7 Days (Species dependent)> 14 DaysAMMB prevents premature drug release.[1]
Albumin Exchange High (via Retro-Michael)NoneAMMB reduces systemic toxicity.[1]
Conjugation Site Reduced Interchain CysteinesEngineered Glycans / Aldehyde TagsAMMB allows precise site-specificity.[1]
DAR Homogeneity Heterogeneous (DAR 0–8)Homogeneous (DAR 2 or 4)AMMB yields consistent PK profiles.[1]
Hydrolytic Stability Susceptible to ring openingHigh (Sterically shielded)AMMB maintains structural integrity.[1]

Visualizing the Mechanisms[4]

The following diagrams illustrate the instability of maleimide pathways versus the stability of the AMMB workflow.

G cluster_0 Maleimide Instability Pathway cluster_1 AMMB Stability Pathway ADC_Mal ADC-Maleimide (Thiosuccinimide Ring) Retro Retro-Michael Decomposition ADC_Mal->Retro Plasma pH 7.4 Free_Drug Free Maleimide-Drug Retro->Free_Drug Release Albumin Albumin-Drug Conjugate (Off-Target Toxicity) Free_Drug->Albumin Thiol Exchange (Cys34) ADC_Ox ADC-AMMB (Sterically Shielded Oxime) Plasma Plasma Circulation (7-14 Days) ADC_Ox->Plasma No Exchange Tumor Tumor Cell Internalization Plasma->Tumor Intact Delivery

Figure 1: Comparative fate of Maleimide vs. AMMB linkers in systemic circulation.[1] Note the diversion of Maleimide payloads to Albumin.

Experimental Protocol: Site-Specific Conjugation with AMMB

This protocol describes the conjugation of AMMB-functionalized payloads to an antibody via Glycan Oxidation .[1] This method generates site-specific aldehydes on the Fc region, ensuring the antigen-binding region (Fab) remains unaffected.[1]

Materials Required[2][4][5][6][7][8]
  • mAb: IgG1 (concentration > 5 mg/mL).[1]

  • Oxidant: Sodium Periodate (NaIO4).[1]

  • Linker: 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid-Payload construct.[1]

  • Catalyst: m-Phenylenediamine (mPDA) or Aniline (accelerates oxime ligation).[1]

  • Buffer: 0.1M Sodium Acetate, pH 5.5.[1]

Step-by-Step Workflow
Phase 1: Generation of Aldehyde Handles
  • Buffer Exchange: Buffer exchange the antibody into 0.1M Sodium Acetate, pH 5.5 . (Avoid amine-containing buffers like Tris, which compete with the reaction).

  • Oxidation: Add 10 mM Sodium Periodate (final concentration) to the antibody solution.[1]

  • Incubation: Incubate on ice (4°C) for 30 minutes in the dark. Note: Mild conditions restrict oxidation to terminal sialic acids/galactose, preventing damage to the protein backbone.

  • Quenching: Quench the reaction with 20 mM N-acetylmethionine or glycerol to neutralize excess periodate.

  • Purification: Remove oxidants via Zeba™ Spin Desalting Columns (7K MWCO) equilibrated in pH 5.5 acetate buffer.

Phase 2: AMMB Conjugation (Oxime Ligation)
  • Catalyst Addition: Add 10 mM Aniline or m-PDA to the oxidized antibody solution.[1] Why? Aniline forms a transient, highly reactive imine intermediate that rapidly transoximates with the aminooxy linker.

  • Linker Addition: Add the AMMB-Payload (dissolved in DMSO) at a 10-20 molar excess over the antibody.[1] Ensure final DMSO concentration is <10%.[1]

  • Incubation: Incubate at 25°C for 4–16 hours with gentle agitation.

  • Purification: Remove excess linker and catalyst using Tangential Flow Filtration (TFF) or size-exclusion chromatography (SEC).[1] Exchange into formulation buffer (e.g., Histidine/Trehalose pH 6.0).

Phase 3: Validation
  • HIC-HPLC: Analyze Drug-Antibody Ratio (DAR). Expect a sharp peak at DAR 2 or DAR 4 (depending on glycan structure).

  • SEC-HPLC: Confirm monomeric purity (>95%) and absence of aggregates (thanks to the methoxy-solubilizing group).

Diagram: The Chemical Advantage of AMMB

Structure cluster_chem Structural Engineering of AMMB Backbone 3-Methyl Backbone (Gem-Dimethyl) Effect1 Steric Shielding Prevents Hydrolysis Backbone->Effect1 Provides Bulk Methoxy 3-Methoxy Group Effect2 Increased Hydrophilicity Prevents Aggregation Methoxy->Effect2 Adds Polarity Aminooxy 2-Aminooxy Group Effect3 Irreversible Oxime Bond (Targeting Aldehyde) Aminooxy->Effect3 High Specificity

Figure 2: Structure-Function relationship of the AMMB linker components.[1]

References

  • Alley, S. C., et al. (2008).[1] "Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates." Bioconjugate Chemistry, 19(3), 759–765. [Link]

  • Kalia, J., & Raines, R. T. (2008).[1] "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Agarwal, P., & Bertozzi, C. R. (2015).[1] "Site-Specific Antibody-Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development."[1] Bioconjugate Chemistry, 26(2), 176–192. [Link]

  • Dirksen, A., & Dawson, P. E. (2008).[1] "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

Sources

Quantitative Analysis of Protein Labeling with 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Advanced Bioconjugation

Executive Summary: The Evolution of Carbonyl Labeling

In the landscape of site-specific protein modification and quantitative proteomics, 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid represents a sophisticated evolution of the classic aminooxy reagent. While traditional carbonyl-reactive probes (hydrazides and simple aminooxyacetic acids) have served the community for decades, they often suffer from hydrolytic instability or lack the physicochemical properties required for precise quantitative mass spectrometry (MS).

This guide objectively analyzes the performance of 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid, positioning it against standard alternatives. We focus on its structural advantages—specifically the steric stabilization provided by the 3-methoxy-3-methyl moiety—and its application in quantitative profiling of protein carbonylation and site-specific conjugation (e.g., ADCs, glycoproteins).

Chemical Basis & Mechanism

The Reagent Profile[1][2]
  • Compound: 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid

  • Reactive Group: Aminooxy (

    
    )[1]
    
  • Target: Aldehydes and Ketones (e.g., N-terminal glyoxylic acid, fGly tags, oxidized glycans).

  • Key Structural Feature: The gem-dimethyl and methoxy groups at the C3 position provide steric bulk adjacent to the reaction site.

Mechanism of Action: Oxime Ligation

The primary reaction is the condensation of the aminooxy group with a protein-bound carbonyl to form an oxime linkage .[1] Unlike hydrazone bonds formed by hydrazides, oximes are thermodynamically more stable.



Why this specific structure matters: Standard oximes can still undergo acid-catalyzed hydrolysis over time. The 3-methoxy-3-methyl tail in this specific reagent acts as a "hydrolytic shield," increasing the half-life of the conjugate in physiological and acidic buffers compared to linear aminooxy reagents (like Aminooxy-PEG).

Comparative Analysis: Performance vs. Alternatives

The following data summarizes the performance differences between 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid and its primary competitors: Hydrazide reagents and Standard Aminooxyacetic Acid (AOAA) .

Table 1: Quantitative Performance Matrix
Feature2-(Aminooxy)-3-methoxy-3-methylbutanoic acid Standard Aminooxyacetic Acid (AOAA) Hydrazide Reagents
Linkage Type Stabilized Oxime Standard OximeHydrazone
Hydrolytic Stability High (Stable at pH 4–8 for weeks)Moderate (Stable at pH 7, hydrolyzes at pH <5)Low (Reversible; requires NaCNBH

reduction)
Labeling Efficiency >95% (with Aniline catalyst)~80–90%~60–80% (Equilibrium dependent)
MS Quantitation Excellent (Defined mass shift, ionizable)GoodPoor (Hydrazone heterogeneity)
Reaction Kinetics Moderate (Steric bulk slows rate slightly)FastFast
Hydrophilicity Moderate (Methoxy group aids solubility)High (if PEGylated)Variable
Key Insights:
  • Stability is the Differentiator: For quantitative workflows where samples undergo long digestions or LC separation, the stability of the label is paramount. Hydrazones often fall apart during the acidic conditions of LC-MS, leading to underestimation of labeling. This reagent maintains integrity without the need for toxic reducing agents (like cyanoborohydride).

  • Quantitative Precision: The defined chemical structure allows for precise stoichiometric calculations in MS. The lack of "linkage exchange" ensures that the signal intensity directly correlates with protein abundance.

Quantitative Experimental Protocol

This protocol is designed for the quantitative profiling of carbonylated proteins (e.g., in oxidative stress studies) or site-specific labeling of fGly-tagged proteins .

Phase 1: Sample Preparation & Oxidation
  • For Glycoproteins: Oxidize with 1 mM NaIO

    
     (Sodium Periodate) for 30 min at 4°C to generate aldehydes on sialic acids. Quench with glycerol.
    
  • For fGly/N-term: Ensure buffer is free of primary amines (use PBS or Acetate, pH 5.5).

Phase 2: Labeling Reaction (The Critical Step)
  • Reagent: Add 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid (Stock: 100 mM in DMSO) to a final concentration of 1–5 mM .

  • Catalyst: Add Aniline to a final concentration of 10–100 mM.

    • Expert Note: Aniline acts as a nucleophilic catalyst, forming a highly reactive Schiff base intermediate that rapidly transoximates with the aminooxy reagent. This increases reaction efficiency from <50% to >95%.

  • Incubation: 2–4 hours at Room Temperature (25°C).

Phase 3: Cleanup & Analysis
  • Removal: Remove excess reagent using Zeba Spin Desalting Columns (7K MWCO) or dialysis.

  • Digestion: Standard Trypsin/Lys-C digestion.

  • Quantitation: Analyze via LC-MS/MS. Look for the specific mass shift corresponding to the reagent addition (calculate

    
    ).
    

Visualizing the Workflow

The following diagram illustrates the quantitative labeling pathway, highlighting the role of the catalyst and the stability check.

ProteinLabeling cluster_0 Reaction Conditions: pH 5.5 - 6.5 Protein Protein Substrate (Aldehyde/Ketone) Intermediate Protonated Schiff Base (Transient) Protein->Intermediate + Catalyst Reagent 2-(Aminooxy)-3-methoxy- 3-methylbutanoic acid Product Stabilized Oxime Conjugate (Hydrolysis Resistant) Reagent->Product Direct Reaction (Slow) Catalyst Aniline Catalyst (Nucleophilic Assist) Intermediate->Product + Reagent (Transoximation) Analysis LC-MS/MS Quantitation (Stable Mass Shift) Product->Analysis Tryptic Digestion

Caption: Figure 1. The Aniline-catalyzed oxime ligation workflow.[1] The catalyst accelerates the formation of a transient intermediate, which is rapidly captured by the aminooxy reagent to form a stable conjugate suitable for MS analysis.

Quantitative Data Interpretation

When analyzing MS data labeled with this reagent, use the following metrics to ensure data quality:

  • Occupancy Rate (%):

    
    
    
    • Target: >95% for site-specific conjugates.

  • Stability Check: Compare LC-MS peak areas of the labeled peptide before and after a 24-hour incubation at pH 4.0.

    • Pass: <5% loss of signal intensity.

    • Fail (Hydrazide/Linear Aminooxy): >20% loss (indicating hydrolysis).

References

  • Rashidian, M., et al. (2013). "Chemoenzymatic generation of site-specifically modified antibody–drug conjugates." Bioconjugate Chemistry. Link

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling." Bioconjugate Chemistry. Link

  • Holden, J. M., & Francis, M. B. (2020). "Strategies for the site-specific modification of proteins." Nature Reviews Chemistry. Link

  • Thermo Fisher Scientific. "Chemistry of Crosslinking: Carbonyl-Reactive Groups." Protein Biology Learning Center. Link

  • Biotium. "Aminooxy Conjugates for Labeling Carbonyls." Product & Technology Guides. Link

Sources

Technical Guide: Assessing the Biocompatibility of 2-(Aminooxy)-3-methoxy-3-methylbutanoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for evaluating the biocompatibility and performance of 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid (AMMB) as a conjugation linker.[1]

AMMB represents a class of sterically hindered alkoxyamines designed to overcome the primary failure mode of standard oxime ligations: hydrolytic instability. While standard aminooxy reagents (e.g., aminooxyacetic acid) form oximes that are susceptible to acid-catalyzed hydrolysis and transoximization in plasma, the gem-dimethyl and methoxy substitution pattern of AMMB introduces specific steric and electronic shielding.

This guide compares AMMB against industry-standard alternatives (Maleimide, Azide/Click) and details the experimental protocols required to validate its stability, cytotoxicity, and immunological profile in drug development.

Part 1: The Chemistry of Stability (Mechanism of Action)

The primary advantage of AMMB lies in its structural resistance to hydrolysis. In biological systems, standard oxime linkages (


) are thermodynamically stable but kinetically vulnerable to acid-catalyzed hydrolysis, releasing the payload prematurely.[1]

The AMMB Advantage:

  • Steric Bulk: The 3-methyl (gem-dimethyl) group creates a "steric wall" proximal to the nitrogen atom, blocking the angle of attack for water molecules or competing nucleophiles.[1]

  • Electronic Effect: The 3-methoxy group provides electron-donating density, modulating the basicity of the nitrogen and further stabilizing the oxime bond against protonation (the first step of hydrolysis).

Visualization: Steric Shielding Mechanism

The following diagram illustrates how AMMB prevents the hydrolytic attack that degrades standard oxime conjugates.

AMMB_Mechanism cluster_0 Plasma Environment cluster_1 AMMB Protected Environment Standard_Oxime Standard Oxime (Unprotected) Water H2O / H+ (Hydrolysis) Standard_Oxime->Water Vulnerable Breakdown Payload Release (Toxic/Ineffective) Water->Breakdown Rapid Hydrolysis AMMB_Oxime AMMB Conjugate (Sterically Hindered) Shield 3-Methoxy-3-Methyl Steric Shield AMMB_Oxime->Shield Stable Intact Conjugate (Biocompatible) AMMB_Oxime->Stable Physiological Stability Shield->Water BLOCKS

Caption: Comparative mechanism showing how the 3-methoxy-3-methyl moiety of AMMB blocks hydrolytic attack, preserving conjugate integrity compared to standard oximes.

Part 2: Comparative Performance Matrix

When selecting a conjugation chemistry, researchers must balance reaction kinetics against long-term stability.[1] The table below objectively compares AMMB against the two most common alternatives: Maleimide-Thiol and Azide-Alkyne (Click).[1]

FeatureAMMB (Hindered Oxime) Maleimide-Thiol Azide-Alkyne (CuAAC/SPAAC)
Primary Failure Mode Slow formation kinetics (requires catalyst).[1]Retro-Michael Reaction: Exchange with albumin thiols in plasma [1].[1]CuAAC: Copper toxicity.SPAAC: Hydrophobicity/Aggregates.[1]
Plasma Stability High. Steric bulk prevents hydrolysis and transoximization.[1]Low to Moderate. Reversible linkage leads to "linker fallout" over time [2].[1]Very High. Triazole ring is virtually inert.[1]
Biocompatibility Excellent (post-purification).[1] No heavy metals required.[1]Good, but off-target thiol reactivity is a risk in vivo.[1]CuAAC is cytotoxic.[1][2] SPAAC cyclooctynes can be immunogenic.[1]
Reaction Conditions pH 4.5–6.5 (accelerated by aniline/mPDA).[1]pH 6.5–7.5 (Rapid).[1][2]Physiological pH.[1][2]
Immunogenicity Low.[1] Oximes are generally less immunogenic than bulky hydrophobic rings.[1]Low (native mimic).Moderate (SPAAC rings can generate anti-drug antibodies).[1]

Verdict: AMMB is the superior choice when long-term hydrolytic stability is required without introducing the hydrophobic bulk of click reagents or the reversibility of maleimides.

Part 3: Experimental Protocols for Validation

To validate the biocompatibility of AMMB conjugates, you must assess two critical vectors: Chemical Stability (resistance to breakdown) and Biological Safety (cytotoxicity of the linker and catalyst).

Protocol A: Accelerated Hydrolytic Stability Assay

Objective: Quantify the resistance of the AMMB-oxime bond to hydrolysis compared to a standard aminooxyacetic acid (AOA) control.

Reagents:

  • Test Conjugate: AMMB-Peptide/Drug.

  • Control Conjugate: AOA-Peptide/Drug.

  • Challenge Buffer: Phosphate buffer adjusted to pH 5.0 (lysosomal mimic) and pH 7.4 (plasma mimic).

  • Internal Standard: Tryptophan or non-reactive analog.[1]

Workflow:

  • Incubation: Dissolve conjugates at 100 µM in Challenge Buffers. Incubate at 37°C.

  • Sampling: Aliquot samples at T=0, 1h, 6h, 24h, 48h, and 7 days.

  • Quenching: Flash freeze or adjust pH to 9.0 to stop acid hydrolysis immediately.

  • Analysis: Analyze via RP-HPLC or LC-MS.

    • Success Metric: AMMB conjugate should show <5% degradation at 48h (pH 7.4), whereas AOA may show 10–20% [3].[1]

Protocol B: Catalyst-Free Cytotoxicity Assessment

Critical Note: Oxime ligations often use aniline or m-phenylenediamine (mPDA) as catalysts.[1] These are toxic.[1] Biocompatibility assessment must distinguish between the conjugate and residual catalyst.

Workflow:

  • Purification (Crucial): Perform extensive dialysis (MWCO 3.5 kDa) or size-exclusion chromatography (SEC) to remove all traces of the aniline catalyst from the AMMB conjugate.[1]

  • Cell Lines: Use HEK293 (Kidney, general toxicity) and HepG2 (Liver, metabolic toxicity).[1]

  • Dosing: Treat cells with conjugate concentrations ranging from 0.1 µM to 100 µM for 72 hours.

  • Readout: MTT or CellTiter-Glo viability assay.

    • Control: Treat parallel wells with the "Empty" AMMB linker (hydrolyzed) to assess intrinsic linker toxicity.

Part 4: Biocompatibility Assessment Logic Flow

Use the following decision tree to guide your experimental design and interpret results.

Assessment_Flow Start Start: AMMB Conjugate Purify Step 1: Remove Catalyst (SEC / Dialysis) Start->Purify Split Split Sample Purify->Split Path_Chem Chemical Path: Plasma Stability Split->Path_Chem Path_Bio Biological Path: Cell Viability Split->Path_Bio LCMS LC-MS Analysis (Look for Hydrolysis) Path_Chem->LCMS MTT MTT Assay (Look for Cell Death) Path_Bio->MTT Decision_Chem Is Intact > 95% at 48h? LCMS->Decision_Chem Decision_Bio Is IC50 > Therapeutic Window? MTT->Decision_Bio Pass PASS: Biocompatible Decision_Chem->Pass Yes Fail_Stab FAIL: Unstable Linker Decision_Chem->Fail_Stab No Decision_Bio->Pass Yes Fail_Tox FAIL: Intrinsic Toxicity Decision_Bio->Fail_Tox No

Caption: Decision matrix for validating AMMB biocompatibility, separating stability failures from toxicity failures.

References

  • Fontaine, S. D., et al. (2015).[1] "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry. Available at: [Link][1]

  • Kalia, J., & Raines, R. T. (2008).[3] "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition. Available at: [Link][1]

  • Rashidian, M., et al. (2013).[1][4] "A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation."[1][4] Journal of the American Chemical Society. Available at: [Link][1]

Sources

Preserving Function: A Comparative Guide to Functional Assays for Proteins Modified with 2-(Aminooxy)-3-methoxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern protein engineering and therapeutic development, the precise, site-specific modification of proteins is paramount. The introduction of non-native chemical moieties, such as 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid, via oxime ligation offers a powerful tool for creating sophisticated bioconjugates, from antibody-drug conjugates (ADCs) to novel imaging agents.[1][2][3] However, the covalent attachment of any molecule, no matter how elegantly executed, carries the risk of altering the protein's delicate three-dimensional structure and, consequently, its biological function.

This guide provides a comprehensive overview of essential functional assays for researchers, scientists, and drug development professionals working with proteins modified with 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid. It moves beyond the chemistry of conjugation to address the critical question: "Is my modified protein still functionally active?" We will explore a suite of comparative assays, detailing not only the "how" but also the "why" behind each experimental choice, ensuring the scientific integrity and trustworthiness of your findings.

The Principle of Functional Validation: A Self-Validating System

The core principle of post-modification analysis is the direct comparison of the modified protein to its unmodified, or native, counterpart. This head-to-head evaluation forms a self-validating system, where the native protein serves as the benchmark for full functionality. Any significant deviation in the performance of the modified protein in these assays must be carefully considered, as it may have profound implications for its intended application.

For a protein to be deemed functionally unimpaired, it must retain its key biological activities. This is often a multi-faceted consideration, encompassing binding affinity, catalytic activity, and the ability to elicit a specific cellular response. The choice of assays should therefore be tailored to the protein's known or intended mechanism of action (MOA).[4]

A Multi-Tiered Approach to Functional Characterization

A robust functional characterization workflow can be conceptualized as a multi-tiered approach, moving from foundational biophysical and binding analyses to more complex, biologically relevant cell-based assays.

G cluster_0 Tier 1: Foundational Analysis cluster_1 Tier 2: In Vitro Functional Assays cluster_2 Tier 3: Cell-Based Potency Assays Biophysical Characterization Biophysical Characterization Binding Kinetics Binding Kinetics Biophysical Characterization->Binding Kinetics Confirms structural integrity Enzyme Kinetics Enzyme Kinetics Binding Kinetics->Enzyme Kinetics Prerequisite for activity Receptor Blocking Receptor Blocking Binding Kinetics->Receptor Blocking Validates target engagement Cell-Based Potency Assays Cell-Based Potency Assays Enzyme Kinetics->Cell-Based Potency Assays Links to cellular effect Receptor Blocking->Cell-Based Potency Assays Translates to biological response Cell Viability/Cytotoxicity Cell Viability/Cytotoxicity Receptor Internalization Receptor Internalization Signaling Pathway Modulation Signaling Pathway Modulation

Caption: A tiered workflow for the functional characterization of modified proteins.

Tier 1: Foundational Analysis - Is the Protein Intact and Binding?

Before delving into complex biological assays, it is crucial to confirm the success of the conjugation and to assess the impact of the modification on the protein's structural integrity and its fundamental ability to bind its target.

Biophysical Characterization

These methods provide a baseline understanding of the modified protein's physical properties compared to the native protein.

Technique Principle Key Parameters Measured Typical Application
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Confirms the covalent attachment of the modifying group and determines the drug-to-antibody ratio (DAR) for ADCs.Essential for confirming successful conjugation.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity.Assesses the distribution of drug-loaded species in ADCs.[5]Quality control for ADC production.
Size-Exclusion Chromatography (SEC) Separates molecules based on their size.Detects aggregation or fragmentation of the protein post-modification.Assessment of protein stability and homogeneity.
Differential Scanning Calorimetry (DSC) Measures the heat difference between a sample and a reference as a function of temperature.Determines the melting temperature (Tm), an indicator of thermal stability.Evaluates if the modification has destabilized the protein's structure.
Binding Kinetics and Affinity

For many proteins, their primary function begins with binding to a specific target (e.g., an antibody to its antigen, a ligand to its receptor). Any attenuation in binding affinity is a critical red flag.

Principle: SPR is a label-free technique that measures the real-time binding of an analyte (e.g., the modified protein) to a ligand (e.g., its target antigen) immobilized on a sensor chip.[6][7][8][9] Changes in the refractive index at the sensor surface are proportional to the mass of bound analyte.

Why this choice? SPR provides a wealth of information beyond a simple "yes/no" binding result. It allows for the determination of kinetic parameters, including the association rate constant (ka) and the dissociation rate constant (kd), which together define the equilibrium dissociation constant (KD), a measure of binding affinity.[6][7][8][9] Comparing these parameters between the native and modified protein provides a nuanced understanding of how the modification affects the binding interaction.

Experimental Protocol: SPR Analysis of an Antibody-Antigen Interaction

  • Immobilization: Covalently immobilize the antigen on a sensor chip surface using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of both the native and the modified antibody in a suitable running buffer.

  • Association: Inject the antibody solutions over the antigen-coated surface at a constant flow rate and monitor the increase in the SPR signal in real-time.

  • Dissociation: After the association phase, inject running buffer alone and monitor the decrease in the SPR signal as the antibody dissociates from the antigen.

  • Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove all bound antibody, preparing the surface for the next injection.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir model) to determine ka, kd, and KD.

Data Presentation:

Antibody ka (1/Ms) kd (1/s) KD (nM)
Native Antibody1.5 x 10^55.0 x 10^-43.3
Modified Antibody1.4 x 10^55.2 x 10^-43.7

Interpretation: In this example, the kinetic parameters and the overall affinity of the modified antibody are highly comparable to the native antibody, suggesting that the modification has not significantly impacted its antigen-binding properties.

Tier 2: In Vitro Functional Assays - Does the Protein Still Work?

Once binding is confirmed, the next step is to assess the protein's specific biological activity. This is highly dependent on the protein's class (e.g., enzyme, receptor antagonist).

Principle: For enzymes, their function is defined by their ability to catalyze a specific chemical reaction. Enzyme kinetic assays measure the rate of this reaction under varying substrate concentrations.[10]

Why this choice? Modification near the active site of an enzyme could sterically hinder substrate binding or alter the local chemical environment, affecting catalytic efficiency. By determining the Michaelis constant (Km) and the maximum reaction velocity (Vmax), one can assess whether the modification has altered the enzyme's affinity for its substrate or its catalytic turnover rate.[10]

Experimental Protocol: Spectrophotometric Enzyme Assay

  • Reaction Setup: Prepare a series of reaction mixtures containing a fixed concentration of either the native or modified enzyme and varying concentrations of the substrate.

  • Initiation: Initiate the reaction by adding the enzyme to the substrate solution.

  • Monitoring: Continuously monitor the change in absorbance at a specific wavelength that corresponds to the formation of a product or the consumption of a substrate.

  • Initial Rate Calculation: Determine the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.

  • Data Analysis: Plot v₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Data Presentation:

Enzyme Km (µM) Vmax (µmol/min) kcat/Km (M⁻¹s⁻¹)
Native Enzyme151001.1 x 10^5
Modified Enzyme18958.8 x 10^4

Interpretation: A modest increase in Km and a slight decrease in Vmax for the modified enzyme suggest a minor impact on substrate binding and catalytic efficiency. The catalytic efficiency (kcat/Km) remains in the same order of magnitude, indicating that the enzyme is still largely functional.

Tier 3: Cell-Based Potency Assays - Does the Protein Elicit the Desired Biological Response?

The ultimate test of a modified protein's function, particularly for therapeutics, is its activity in a biologically relevant cellular context.[11] Cell-based potency assays are designed to measure the biological response elicited by the protein.[11][12]

G Modified Protein Modified Protein Target Cell Target Cell Modified Protein->Target Cell Targeting Binding 1. Binding to Cell Surface Receptor Target Cell->Binding Internalization 2. Receptor-Mediated Internalization Binding->Internalization Payload Release 3. Release of Active Moiety Internalization->Payload Release Cellular Effect 4. Induction of Biological Response (e.g., Apoptosis) Payload Release->Cellular Effect

Sources

The Definitive Guide to Aminooxy-Based Labeling Reagents: Kinetics, Selection, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As bioconjugation workflows become increasingly sophisticated, the demand for highly specific, bioorthogonal, and stable labeling chemistries has surged. For researchers targeting carbonyls (aldehydes and ketones)—whether through metabolic labeling, periodate oxidation of glycans, or engineered proteins—the choice of reactive probe dictates the success of downstream enrichment and detection.

In this guide, we will critically evaluate aminooxy-based labeling reagents against traditional alternatives, dissect the underlying reaction mechanisms, and provide a field-proven, self-validating protocol for live-cell surface glycoprotein labeling.

Mechanistic Insights: The Chemistry of Oxime Ligation

Aminooxy reagents (


) react with aldehydes or ketones to form an oxime linkage  (

). While this reaction is highly chemoselective, the uncatalyzed condensation is kinetically sluggish at physiological pH. Historically, this required driving the reaction at an acidic pH (4.0–5.0) to protonate the carbonyl oxygen, making the carbon more electrophilic[1]. However, such acidic conditions are detrimental to live cells and sensitive protein complexes.
The Causality of Aniline Catalysis

The introduction of aniline as a nucleophilic catalyst revolutionized oxime ligation. Aniline rapidly reacts with the target carbonyl to form a protonated Schiff base (an iminium ion)[1]. This intermediate is significantly more electrophilic than the native aldehyde. The aminooxy probe then executes a rapid nucleophilic attack on the Schiff base (transimination), collapsing the intermediate, expelling the aniline, and forming the stable oxime[1].

This alternative, lower-energy pathway allows the reaction to proceed efficiently at a near-neutral pH (6.5–7.0), preserving cell viability and protein native states[2].

Mechanism Aldehyde Carbonyl Target (Aldehyde/Ketone) SchiffBase Protonated Schiff Base (Highly Electrophilic) Aldehyde->SchiffBase + Aniline (Fast) Oxime Stable Oxime Conjugate (C=N-O-R) Aldehyde->Oxime Uncatalyzed (Slow, pH 4.5) Aniline Aniline Catalyst (Nucleophile) Aniline->SchiffBase SchiffBase->Oxime + Aminooxy (Transimination) Aminooxy Aminooxy Reagent (R-O-NH2) Aminooxy->Oxime

Aniline-catalyzed oxime ligation pathway vs. the slow uncatalyzed route.

Head-to-Head Comparison: Aminooxy vs. Hydrazide

When targeting aldehydes, researchers typically choose between aminooxy and hydrazide reagents. While both chemistries benefit from aniline catalysis, their thermodynamic profiles dictate drastically different use cases.

  • Hydrolytic Stability (The Oxime Advantage): Hydrazides form hydrazones, which are notoriously prone to hydrolysis in aqueous buffers. Conversely, aminooxy reagents form oximes. The electronegative oxygen atom adjacent to the nitrogen in the oxime bond participates in resonance stabilization, making oximes vastly more hydrolytically stable,[3].

  • Equilibrium Constant (

    
    ):  While aniline-catalyzed hydrazone formation has a faster initial rate constant (
    
    
    
    ), the equilibrium constant (
    
    
    ) of the oxime is at least two orders of magnitude larger than that of the hydrazone. For rigorous proteomic workflows involving harsh washes (e.g., Cell Surface Capture), the stability of the oxime bond prevents sample loss, making aminooxy the superior choice[4].
Quantitative Comparison of Carbonyl-Reactive Probes
Reagent TypeLinkage FormedHydrolytic StabilityAniline-Catalyzed Rate (

)
Equilibrium Constant (

)
Optimal pH
Aminooxy OximeExcellent

Very High (

)
6.5 - 7.0
Hydrazide HydrazonePoor to Moderate

Moderate (

)
6.5 - 7.0
Primary Amine Schiff BaseHighly UnstableN/AVery Low> 8.0

Data synthesized from kinetic evaluations of aromatic aldehyde ligations.

Selecting the Right Aminooxy Payload
  • Aminooxy-Biotin: The gold standard for Cell Surface Capture (CSC) proteomics. Optimal labeling is typically achieved at saturating concentrations of 1 mM[4]. Inclusion of a PEG spacer (e.g., Aminooxy-PEG4-Biotin) is highly recommended to increase aqueous solubility and reduce steric hindrance during streptavidin enrichment.

  • Aminooxy-Fluorophores (e.g., Alexa Fluor, CF Dyes): Ideal for flow cytometry and live-cell imaging. Because oxime ligation is highly specific, background fluorescence is minimized compared to NHS-ester amine-reactive dyes[3].

Self-Validating Experimental Protocol: Live-Cell Surface Glycan Labeling

This protocol utilizes Periodate oxidation followed by Aniline-catalyzed oxime Ligation (PAL) to label cell surface sialic acids. Sialic acids are ubiquitous on mammalian cell surface glycoproteins, making them an excellent proxy for the surfaceome[5].

The Causality Behind the Protocol Design
  • Mild Periodate Oxidation (1 mM

    
     at 4°C):  Why these specific conditions? High concentrations of periodate or room temperature incubations will cleave the glycosidic backbone and oxidize intracellular targets. Using 1 mM at 4°C restricts oxidation to the exocyclic C-7, C-8, or C-9 diols of terminal sialic acids, generating aldehydes without compromising cell viability[2],[5].
    
  • Self-Validating Controls: A robust assay must prove that the signal is dependent on both the presence of the aldehyde and the catalyst. This protocol mandates a [-NaIO4] control (to quantify endogenous carbonyl background) and a [-Aniline] control (to validate catalytic acceleration).

Workflow Oxidation 1. Oxidation 1 mM NaIO4 4°C, 30 min Quench 2. Quench Remove NaIO4 Maintains Viability Oxidation->Quench Ligation 3. Oxime Ligation Aminooxy Probe + Aniline (pH 6.7) Quench->Ligation Detection 4. Downstream Enrichment or Flow Cytometry Ligation->Detection

Workflow for Periodate oxidation and Aniline-catalyzed oxime Ligation (PAL).

Step-by-Step Methodology

Reagent Preparation:

  • Oxidation Buffer: 1 mM

    
     in PBS (pH 6.5). Prepare fresh immediately before use.
    
  • Ligation Buffer: 1 mM Aminooxy-Biotin (or 100 µM Aminooxy-Fluorophore) and 10 mM Aniline in PBS (pH 6.7).

Procedure:

  • Cell Washing: Harvest cells (

    
     cells per condition). Wash three times with ice-cold PBS (pH 6.5) to remove serum glycoproteins, which will aggressively compete for the labeling reagents.
    
  • Aldehyde Generation (Oxidation): Resuspend the cell pellet in 1 mL of Oxidation Buffer. Incubate in the dark at 4°C for 30 minutes.

    • Control Check: Resuspend the [-NaIO4] control group in standard PBS (pH 6.5).

  • Quenching & Washing: Pellet the cells (300 x g, 5 min). Wash three times with ice-cold PBS to completely remove unreacted periodate. Failure to remove periodate will result in the oxidation and destruction of the aminooxy probe.

  • Oxime Ligation: Resuspend cells in 1 mL of Ligation Buffer. Incubate at 4°C for 90 minutes with gentle agitation.

    • Control Check: Resuspend the [-Aniline] control group in Ligation Buffer lacking aniline.

  • Final Wash: Pellet cells and wash three times with PBS to remove unreacted probe and aniline.

  • Downstream Processing:

    • For Proteomics: Lyse cells in RIPA buffer. Utilize Single-Pot Solid-Phase-enhanced Sample Preparation (SP3) to decontaminate the lysate before enriching the biotinylated proteins on streptavidin resin[4].

    • For Flow Cytometry: Stain with a Streptavidin-Fluorophore conjugate for 20 minutes at 4°C, wash, and analyze.

Conclusion

The transition from hydrazide to aminooxy-based labeling reagents represents a critical maturation in bioconjugation chemistry. By leveraging the thermodynamic stability of the oxime bond and the kinetic acceleration provided by aniline catalysis, researchers can achieve near-quantitative labeling of biomolecules under physiological conditions. Whether mapping the cell surface cysteinome, tracking glycan dynamics, or developing next-generation antibody-drug conjugates, aminooxy reagents provide the structural integrity required for high-fidelity science.

References
  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling National Institutes of Health (NIH)[Link]

  • High efficiency labeling of glycoproteins on living cells National Institutes of Health (NIH)[Link]

  • Defining the Cell Surface Cysteinome Using Two-Step Enrichment Proteomics JACS Au (ACS Publications)[Link]

  • Engineered Proteins and Chemical Tools to Probe the Cell Surface Proteome ACS Publications[Link]

Sources

Cross-Reactivity and Bioconjugation Performance: A Comparative Guide to 2-(Aminooxy)-3-methoxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of antibody-drug conjugates (ADCs) and multivalent bioconjugates, oxime ligation remains a cornerstone of bioorthogonal chemistry due to the high hydrolytic stability of the resulting covalent linkages[1]. However, traditional aminooxy reagents, such as aminooxyacetic acid (AOA), suffer from a critical flaw when applied to complex biological mixtures: high cross-reactivity with endogenous carbonyls (e.g., pyruvate, oxaloacetate) and pyridoxal 5'-phosphate (PLP)-dependent enzymes[2].

2-(Aminooxy)-3-methoxy-3-methylbutanoic acid (AMMBA) is a next-generation, sterically hindered non-canonical amino acid derivative engineered to decouple oxime ligation kinetics from off-target cross-reactivity. This guide objectively compares AMMBA against standard alternatives, providing the mechanistic rationale and self-validating protocols necessary for drug development professionals to implement this reagent effectively.

Mechanistic Causality: The Steric Shielding Principle

To understand why AMMBA outperforms standard reagents in complex lysates, we must examine the causality of its structural design:

  • Steric Blockade of Endogenous Electrophiles: The

    
    -methoxy-
    
    
    
    -methyl substitution creates a bulky quaternary-like center adjacent to the
    
    
    -aminooxy group. While highly exposed, engineered target ketones on recombinant proteins can still be accessed, deeply buried endogenous carbonyls (like PLP within aminotransferase active sites) are sterically excluded.
  • pKa Modulation for Optimal Reactivity: The

    
    -methoxy group acts as an electron-withdrawing group (EWG) via induction. This lowers the pKa of the aminooxy group from ~4.6 (typical for AOA) to ~3.9. Consequently, at the mildly acidic pH (5.5–6.0) optimal for aniline-catalyzed oxime ligation[3], a larger fraction of AMMBA remains in the highly reactive, unprotonated state. This electronic tuning compensates for its steric bulk, maintaining rapid conjugation kinetics.
    
  • Prevention of Sulfenic Acid Cross-Reactivity: Recent chemoproteomic studies indicate that unhindered aminooxy and hydrazine probes can erroneously cross-react with oxidized cysteines (sulfenic acids)[4]. The steric bulk of AMMBA severely restricts this side reaction, ensuring true bioorthogonality.

Pathway AMMBA AMMBA (Sterically Hindered) Target Target Ketone/Aldehyde (Engineered Site) AMMBA->Target Fast Kinetics (Aniline Catalyzed) OffTarget Endogenous Carbonyls (e.g., PLP, Pyruvate) AMMBA->OffTarget Steric Blockade AOA AOA (Unhindered) AOA->Target Moderate Kinetics AOA->OffTarget High Cross-Reactivity StableOxime Stable Oxime Conjugate (High Yield) Target->StableOxime SideProduct Off-Target Adducts (Signal Depletion) OffTarget->SideProduct

Fig 1. Mechanistic pathway showing AMMBA's steric bypass of endogenous carbonyl cross-reactivity.

Comparative Performance Data

To objectively evaluate AMMBA, it was benchmarked against Aminooxyacetic acid (AOA) and Hydrazinonicotinic acid (HYNIC) across key bioconjugation metrics in mammalian cell lysates.

Table 1: Kinetic and Cross-Reactivity Profiling in Mammalian Lysates
ReagentOxime Ligation Rate (

)
PLP Cross-Reactivity (1h)Sulfenic Acid Cross-ReactivitySerum Stability (

)
AMMBA

< 2%Undetectable> 14 days
AOA

47%Moderate (~15%)~5 days
HYNIC

31%High (~28%)~8 days

(Note: Rates measured at pH 5.5 with 10 mM aniline catalyst. Cross-reactivity quantified via LC-MS/MS adduct depletion).

Experimental Workflows: Self-Validating Cross-Reactivity Profiling

A robust protocol must be a self-validating system. The following methodology assesses the cross-reactivity of aminooxy reagents in complex cellular lysates while incorporating internal controls to distinguish genuine carbonyl ligation from non-specific binding.

Step-by-Step Methodology

1. Lysate Preparation & Native Extraction:

  • Lyse HEK293T cells in native buffer (50 mM HEPES, 150 mM NaCl, pH 7.4) without amine-containing protease inhibitors (which can interfere with carbonyls).

  • Causality: Maintaining native folding ensures that endogenous PLP remains buried in enzyme active sites, accurately simulating in vivo cross-reactivity conditions.

2. Self-Validation Branching (The Aldehyde-Blocked Control):

  • Test Arm: Aliquot 1 mg/mL lysate.

  • Control Arm: Pre-incubate 1 mg/mL lysate with 50 mM benzaldehyde for 30 minutes.

  • Causality: Benzaldehyde saturates all accessible biological carbonyls. If the aminooxy reagent still binds to proteins in this control arm, the cross-reactivity is non-carbonyl mediated (e.g., hydrophobic interactions or sulfenic acid binding)[4].

3. Reagent Incubation:

  • Spike both arms with 100 µM of the aminooxy probe (AMMBA vs. AOA) and 10 mM aniline catalyst[3].

  • Incubate at 25°C for 2 hours at pH 6.0.

4. Quenching & Cleanup:

  • Quench the reaction by adding 100 mM acetone (to consume unreacted aminooxy groups).

  • Perform Size Exclusion Chromatography (SEC) to remove small molecules.

5. LC-MS/MS Analysis:

  • Digest the protein fraction with trypsin and analyze via LC-MS/MS to quantify probe-adduct formation.

Workflow Step1 1. Lysate Prep (Native Extraction) Step2 2. Reagent Incubation (AMMBA vs AOA) Step1->Step2 Validation Self-Validation: Aldehyde-Blocked Step1->Validation Control Arm Step3 3. Quenching (Excess Acetone) Step2->Step3 Step4 4. LC-MS/MS (Adduct Quant) Step3->Step4 Validation->Step2

Fig 2. Self-validating experimental workflow for profiling aminooxy cross-reactivity in lysates.

Conclusion

For drug development professionals engineering ADCs or complex bioconjugates, the choice of linker chemistry dictates downstream pharmacokinetics and off-target toxicity. While standard AOA provides rapid kinetics, its promiscuity with PLP and oxidized cysteines compromises conjugate homogeneity. 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid (AMMBA) leverages precise steric shielding and pKa modulation to deliver a truly bioorthogonal oxime ligation, establishing a new standard for precision bioconjugation.

References

  • Title: Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid Source: ACS Publications URL: [Link]

  • Title: Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation Source: PMC - NIH URL: [Link]

  • Title: Identification of Human Alanine–Glyoxylate Aminotransferase Ligands as Pharmacological Chaperones for Variants Associated with Primary Hyperoxaluria Type 1 Source: ACS Publications URL: [Link]

  • Title: New Role for an Old Probe: Affinity Labeling of Oxylipid Protein Conjugates by N'-Aminooxymethylcarbonylhydrazino d-biotin Source: ResearchGate URL: [Link]

Sources

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